(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAAVGHNGCRJNY-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181598 | |
| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250275-22-0 | |
| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250275-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3R,4R)-3-(Boc-amino)-4-methylpiperidine chemical properties
[1]
Executive Summary
This compound is a stereochemically defined piperidine building block characterized by a cis-relationship between the C3-amino and C4-methyl substituents.[1] It serves as the primary chiral progenitor for Tofacitinib (Xeljanz) and related JAK3 inhibitors. Its value lies in the rigid stereochemical control it imparts to the piperidine ring, directing the orientation of the pharmacophore (e.g., pyrrolo[2,3-d]pyrimidine) within the ATP-binding pocket of the kinase.
This guide covers the physicochemical profile, industrial synthesis routes, reactivity patterns, and analytical standards required for its use in high-integrity drug development.
Chemical Identity & Stereochemistry[2]
| Property | Specification |
| IUPAC Name | tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate |
| Common Name | (3R,4R)-N-Boc-3-amino-4-methylpiperidine |
| CAS Number | 309956-78-3 (Generic isomer class); Specific chiral form often referenced via downstream CAS 477600-71-8 (N-benzyl precursor) or 477600-74-1 (N-methylated Tofacitinib intermediate) |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Stereochemistry | (3R, 4R); Relative configuration: cis-3,4-disubstituted |
| Chirality | Dextrorotatory (+) (typically, dependent on solvent/salt) |
Stereochemical Conformation
The (3R,4R) configuration of this scaffold dictates a specific chair conformation. In the piperidine ring:
-
The C4-Methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions.[1]
-
The C3-Boc-Amino group, being cis to the methyl group in the (3R,4R) system, adopts an axial or pseudo-axial orientation (ae relationship).
-
Implication: This "axial-equatorial" (cis) arrangement is thermodynamically less stable than the trans (diequatorial) isomer, making the synthesis challenging. It requires kinetic control or specific catalytic hydrogenation methods to prevent epimerization to the trans-isomer.[1]
Physicochemical Properties[1][3][4][6][8][9]
| Parameter | Value / Range | Condition |
| Physical State | White to off-white crystalline solid | Free base |
| Melting Point | 121 – 125 °C | Standard pressure |
| Solubility | High: MeOH, EtOH, DMSO, DCMLow: Water, Hexanes | Lipophilic Boc group dominates |
| pKa (Calculated) | ~9.5 (Piperidine NH)~11.0 (Carbamate NH - weak) | Basic secondary amine |
| LogP | 1.4 – 1.7 | Moderate lipophilicity |
| H-Bond Donors | 2 (Piperidine NH, Carbamate NH) |
Synthesis & Manufacturing Protocols
The synthesis of the (3R,4R) isomer is non-trivial due to the thermodynamic preference for the trans-isomer. Two primary industrial routes exist: Pyridinium Reduction (Route A) and Chiral Resolution (Route B) .
Route A: Catalytic Hydrogenation of Pyridines (Preferred for Scale)
This route utilizes the reduction of 3-amino-4-methylpyridine derivatives.[1] The key is achieving cis-selectivity during the hydrogenation of the aromatic ring.[1]
-
Starting Material: 3-Amino-4-methylpyridine.[1]
-
Protection: Conversion to N-Boc-3-amino-4-methylpyridine.
-
Quaternization: Benzylation of the pyridine nitrogen to activate the ring (forming the pyridinium salt).
-
Hydrogenation: Heterogeneous catalysis (Rh/C or PtO₂) under high pressure.[1]
-
Deprotection: Removal of the benzyl group (if necessary) or direct use.
Route B: Classical Resolution
Starting from a racemic cis-3-amino-4-methylpiperidine mixture:
-
Salt Formation: Reaction with a chiral acid (e.g., Di-p-toluoyl-L-tartaric acid or L-pyroglutamic acid).[1]
-
Crystallization: The (3R,4R) diastereomeric salt is less soluble and crystallizes out.
-
Free Basing: Treatment with NaOH/NaHCO₃ to release the chiral amine.[1]
-
Boc-Protection: Selective protection of the primary amine using Boc₂O at controlled pH.[1]
Figure 1: Industrial synthesis pathways highlighting the cis-selective hydrogenation (Route A) and chiral resolution (Route B).
Chemical Reactivity & Applications[1][5][6][10][14][15]
The (3R,4R) scaffold is a bifunctional building block. Its reactivity is defined by the orthogonal protection strategy: the secondary piperidine amine is free (or easily deprotected), while the primary C3-amine is Boc-masked.[1]
Orthogonal Functionalization[1]
-
N1-Alkylation/Acylation (Piperidine Nitrogen):
-
Reagent: Alkyl halides, Acyl chlorides, or Michael acceptors.
-
Application: In Tofacitinib synthesis, this nitrogen is acylated with cyanoacetic acid derivatives or coupled via nucleophilic aromatic substitution (SNAr) to pyrimidine cores.
-
Protocol: React with 4-chloropyrrolo[2,3-d]pyrimidine (SNAr conditions: K₂CO₃, water/dioxane, 100°C).
-
-
C3-Amine Deprotection (Boc Removal):
-
Reagent: TFA/DCM or 4M HCl in Dioxane.
-
Outcome: Yields the primary amine salt.
-
Critical Note: Acidic conditions must be controlled to prevent epimerization at C3/C4, although the cis-isomer is generally robust under standard deprotection conditions.
-
-
N-Methylation (Tofacitinib Specific):
-
To access the exact Tofacitinib intermediate, the C3-amine (after Boc removal or before) is methylated.
-
Method: Reductive amination with formaldehyde/NaBH₄ or formation of carbamate followed by reduction.
-
Figure 2: Reactivity tree demonstrating the divergent pathways for N1 (piperidine) and C3 (exocyclic amine) modification.[1]
Analytical Controls & Quality Assurance
Ensuring the stereochemical purity (de > 99%, ee > 99%) is paramount, as the trans-isomer or enantiomer can significantly alter biological potency.
Chiral HPLC Method[1]
-
Column: Chiralpak AD-H or IC (Amylose-based stationary phases).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]
-
Detection: UV @ 210 nm.[1]
-
Retention: The (3R,4R) isomer typically elutes distinct from the (3S,4S) enantiomer and the trans-diastereomers.
NMR Spectroscopy (Stereochemical Proof)[1]
-
¹H NMR (CDCl₃, 400 MHz):
-
Coupling Constants (J-values): The signal for H3 (chiral center with NHBoc) is diagnostic.
-
Cis (ax/eq relationship) typically shows smaller coupling constants (J ~ 2-5 Hz) with H4 compared to the trans (ax/ax) isomer (J ~ 10-12 Hz).[1]
-
Chemical Shift: The C4-Methyl doublet appears around δ 0.9 - 1.0 ppm.[1]
-
Self-Validating Purity Check[1]
-
Protocol: Dissolve 10 mg in CDCl₃. Acquire ¹H NMR. Integrate the methyl doublet. If "satellite" doublets appear shifted by ~0.05 ppm, this indicates diastereomeric impurity (trans-isomer).[1]
References
-
Pfizer Inc. Pyrrolo[2,3-d]pyrimidine compounds.[1][2] US Patent 6,627,754.[1] (Primary patent describing the synthesis of Tofacitinib intermediates).[6]
-
Ruggeri, S. G., et al. (2009). Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550.[1][6] Organic Process Research & Development, 13(6). (Detailed process chemistry for the (3R,4R) scaffold). [1]
-
ChemicalBook. (R)-3-(Boc-Amino)piperidine and derivatives properties. (General physical property data).
-
PubChem. Tofacitinib Intermediate Data. National Library of Medicine. [1]
-
Mao, H., et al. (2011). A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine.[1][6] Tetrahedron Letters.[1] (Alternative synthetic routes).
Sources
- 1. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H19N5 | CID 23401507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ASYMMETRIC SYNTHESIS AND STEREOCHEMISTRY OF CHIRAL <i>cis</i>- AND <i>trans</i>-3-ALKYL-4-AMINOPIPERIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Monograph: (3R,4R)-3-(Boc-amino)-4-methylpiperidine
This is an in-depth technical guide designed for researchers and drug development professionals. It prioritizes structural accuracy, synthetic feasibility, and analytical rigor.
Core Identity & Molecular Weight Analysis
Physicochemical Profile
The primary focus of this guide is the specific chiral building block (3R,4R)-3-(Boc-amino)-4-methylpiperidine .[1] This molecule serves as a critical "chiral scaffold" in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz).
Molecular Weight & Formula
Regardless of whether the Boc group is attached to the exocyclic amine (position 3) or the piperidine nitrogen (position 1), the molecular formula and weight remain identical for the mono-Boc protected, mono-methylated amino-piperidine.[1]
| Property | Value | Notes |
| Molecular Formula | C₁₁H₂₂N₂O₂ | |
| Molecular Weight (Average) | 214.30 g/mol | Used for stoichiometric calculations.[1] |
| Monoisotopic Mass | 214.1681 Da | Used for High-Resolution Mass Spectrometry (HRMS).[1] |
| Exact Mass | 214.168128 Da | |
| CAS Number (Generic) | See Note Below | Specific isomers have distinct CAS RNs. |
Critical Nomenclature Note: The name "this compound" strictly implies the exocyclic nitrogen (at C3) is protected, leaving the piperidine ring nitrogen free.[1]
-
Structure A (Target): Free Ring NH, Boc-protected exocyclic amine.[1]
-
Structure B (Common Isomer): 1-Boc-3-amino-4-methylpiperidine (Ring N protected).[1]
-
Both have the same MW (214.30), but vastly different reactivities. Verify your target structure before synthesis.[1]
Key Physical Properties (Predicted)
-
Physical State: White to off-white solid or viscous oil (depending on purity/salt form).[1]
-
Solubility: Soluble in polar organic solvents (DCM, Methanol, Ethyl Acetate). Low solubility in water unless protonated (salt form).[1]
-
pKa:
-
Stereochemistry: cis-configuration between the C3-amino and C4-methyl groups.[1]
Synthetic Strategy & Fabrication
The synthesis of the (3R,4R) isomer requires strict stereocontrol to establish the cis-relationship between the substituents.[1]
Synthesis Workflow (Retrosynthetic Analysis)
The most robust industrial route typically involves the hydrogenation of a 3-amino-4-methylpyridine precursor, followed by resolution or asymmetric hydrogenation.[1]
[1]
Detailed Protocol: Hydrogenation & Protection
Objective: Synthesize the cis-racemate, then resolve.
-
Hydrogenation (Heterogeneous Catalysis):
-
Boc-Protection (Regioselective):
-
Challenge: You have two nitrogens.[1][3][4][5] The aliphatic amine (C3) and the piperidine amine (N1).[1]
-
Control: To selectively protect the C3-amine (as requested), one typically protects the Ring-N first (e.g., with Benzyl) or exploits pKa differences carefully.[1]
-
Standard Industrial Route: Often, the Ring-N is protected with Benzyl (Bn) during synthesis.[1]
-
Analytical Verification & Quality Control
Trustworthiness in chemical biology relies on self-validating analytical loops.[1]
Identification Matrix[1][6][7]
| Method | Expected Signal | Diagnostic Value |
| LC-MS (ESI+) | [M+H]⁺ = 215.3 | Confirms MW of 214.[1]30. Look for [M+Na]⁺ = 237.[1]3. |
| ¹H-NMR (DMSO-d₆) | Methyl: Doublet ~0.9-1.0 ppm.Boc: Singlet ~1.4 ppm (9H).C3-H: Multiplet ~3.5 ppm.[1] | Coupling constants ( |
| Chiral HPLC | Single peak >98% ee.[1] | Essential to verify the (3R,4R) enantiomer vs. the (3S,4S) enantiomer.[1] |
Analytical Workflow Diagram
Stability & Handling
-
Storage: Store at 2°C to 8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: The free amine (piperidine NH) can absorb
from the air to form carbamates/carbonates. Keep tightly sealed. -
Safety: Irritant.[1][4][5] Use standard PPE (gloves, goggles).
References
-
Sigma-Aldrich. (R)-3-(Boc-amino)piperidine Product Specification.[1] (Note: Structural analog for reference). Link[1]
-
PubChem. Compound Summary: tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (Isomer Reference).[1][5]Link[1]
-
WIPO Patentscope. Improved Process for the Preparation of Chiral 3-Amino-Piperidines (Tofacitinib Intermediates).[1]Link[1]
-
ChemicalBook. 4-Amino-1-Boc-piperidine Properties and Data.Link[1]
Sources
- 1. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 11310432 - PubChem [pubchem.ncbi.nlm.nih.gov]
(3R,4R)-3-(Boc-amino)-4-methylpiperidine literature review
The following technical guide details the synthesis, characterization, and application of (3R,4R)-3-(Boc-amino)-4-methylpiperidine , a critical chiral intermediate in the synthesis of Janus Kinase (JAK) inhibitors such as Tofacitinib.
Advanced Synthesis, Stereochemical Resolution, and Application in JAK Inhibitor Development
Part 1: Executive Summary & Structural Analysis
The Molecule at a Glance
This compound is a disubstituted piperidine scaffold characterized by two contiguous stereocenters. It serves as the "chiral engine" for several blockbuster drugs, most notably Tofacitinib (Xeljanz) . The precise (3R,4R) stereochemistry is non-negotiable; it dictates the binding affinity of the final drug to the ATP-binding pocket of the JAK3 kinase.
-
Chemical Formula:
-
Molecular Weight: 214.31 g/mol
-
Key Feature: Cis-relationship between the C3-amino and C4-methyl groups.
Stereochemical & Conformational Logic
The (3R,4R) configuration places the bulky C3-amino and C4-methyl substituents in a cis orientation. In the lowest energy chair conformation of the piperidine ring:
-
The C4-methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions.
-
The C3-amino group (Boc-protected) consequently adopts an axial or pseudo-axial orientation (due to the cis relationship).
-
Implication: This specific conformation pre-organizes the molecule for nucleophilic attack during drug synthesis and fits the narrow hydrophobic cleft of the JAK3 active site.
Part 2: Synthetic Methodology (The "Self-Validating" Protocol)
This guide prioritizes the Resolution Route over asymmetric hydrogenation, as it is the industry standard for scalability and cost-efficiency. The process relies on the optical resolution of the cis-racemate using L-Tartaric acid.
Pathway Overview
-
Hydrogenation: Reduction of 3-amino-4-methylpyridine to cis-3-amino-4-methylpiperidine.
-
Resolution: Enantiomeric separation using L-Tartaric Acid to isolate the (3R,4R) isomer.
-
Protection: Selective Boc-protection of the primary amine.
Figure 1: Synthetic workflow for the production of the chiral scaffold.
Detailed Experimental Protocol
Step 1: Catalytic Hydrogenation (Formation of the cis-Racemate)
-
Reagents: 3-Amino-4-methylpyridine, 5% Rh/C (Rhodium on Carbon), Acetic Acid.
-
Mechanism: The pyridine ring is aromatic and planar. Hydrogenation saturates the ring. The catalyst approaches from the least hindered face, delivering hydrogen atoms to the same side, predominantly yielding the cis isomer (typically >9:1 cis:trans ratio).
-
Procedure:
-
Charge a high-pressure autoclave with 3-amino-4-methylpyridine (1.0 equiv) and acetic acid (solvent/activator).
-
Add 5% Rh/C catalyst (5 wt% loading).
-
Pressurize with
(5–10 bar) and heat to 60°C. Stir for 12–24 hours. -
Validation: Monitor by GC or NMR. Disappearance of aromatic protons (7.0–8.5 ppm region) confirms reduction.
-
Filter catalyst and concentrate to obtain the acetate salt of cis-3-amino-4-methylpiperidine.
-
Step 2: Optical Resolution (The Critical Control Point)
-
Reagents: L-(+)-Tartaric Acid, Methanol/Isopropanol.
-
Causality: L-Tartaric acid forms diastereomeric salts with the racemic amine. The (3R,4R)-amine L-tartrate salt is significantly less soluble in MeOH/iPrOH than the (3S,4S)-amine salt, allowing it to crystallize out purely.
-
Procedure:
-
Dissolve the crude cis-amine (free base) in Methanol.
-
Add L-Tartaric acid (0.5–1.0 equiv) dissolved in hot Methanol.
-
Heat to reflux to ensure complete dissolution.
-
Cool slowly to room temperature, then to 0°C.
-
Self-Validating Step: Filter the white precipitate. This solid is the (3R,4R)-amine L-tartrate.
-
Recrystallization: If chiral purity (determined by Chiral HPLC) is <98% ee, recrystallize from Ethanol/Water.
-
Target: >99% ee is required for pharmaceutical applications.
-
Step 3: Boc-Protection
-
Reagents: Di-tert-butyl dicarbonate (
), NaOH (aq), Dioxane or THF. -
Procedure:
-
Suspend the chiral tartrate salt in water/dioxane (1:1).
-
Add NaOH (2.5 equiv) to liberate the free amine and neutralize the tartrate.
-
Cool to 0°C and add
(1.1 equiv) dropwise. -
Stir at room temperature for 4 hours.
-
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over
. -
Concentrate to yield This compound as a white to off-white solid.
-
Part 3: Analytical Validation & Quality Control
Trustworthiness in synthesis comes from rigorous data. Compare your isolated product against these benchmarks.
Quantitative Data Summary
| Parameter | Specification | Method of Verification |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | 121–125 °C (Lit.[1][2] value for similar Boc-analogs) | Capillary MP Apparatus |
| Enantiomeric Excess | > 99.0% | Chiral HPLC (Chiralpak AD-H or OD-H) |
| Chemical Purity | > 98.0% | HPLC (C18 column, Acetonitrile/Water) |
| Stereochemistry | (3R, 4R) | X-Ray Crystallography or Optical Rotation |
Diagnostic NMR Signals (400 MHz, )
- 1.44 (s, 9H): The characteristic Boc tert-butyl singlet.
- 0.95 (d, 3H): The C4-Methyl doublet. A clear doublet indicates restricted rotation and a single conformer.
- 3.80 (br m, 1H): The C3-H proton. Its coupling constants with neighboring protons confirm the axial/equatorial orientation.
-
Absence of Aromatic Signals: Confirms complete hydrogenation of the pyridine starting material.
Part 4: Applications in Drug Discovery (Tofacitinib)
The primary utility of this intermediate is in the synthesis of Tofacitinib , a JAK inhibitor for rheumatoid arthritis.
The Tofacitinib Connection
Tofacitinib requires the (3R,4R)-N-methyl variant.[3] The Boc-protected intermediate described here is a versatile precursor.
-
N-Methylation: The Boc group "protects" the nitrogen, but to get Tofacitinib, one typically methylates the amine before Boc protection or uses a reductive amination strategy. However, if starting from the Boc-intermediate:
-
Reduce the Boc group (LiAlH4)
N-Methyl amine. -
OR Deprotect (TFA)
Primary amine Formylate Reduce.
-
Pathway to Tofacitinib
The (3R,4R)-amine is coupled with 4-chloropyrrolo[2,3-d]pyrimidine via an
Figure 2: Application of the scaffold in Tofacitinib synthesis.
References
-
Pfizer Inc. (2003). Process for the preparation of (3R,4R)-(1-benzyl-4-methyl-piperidin-3-yl)-methylamine. U.S. Patent 6,696,567 . Link
- Core reference for the resolution of the cis-amine using L-tartaric acid.
-
Ripin, D. H., et al. (2003). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development , 7(1), 115-120. Link
- Detailed process chemistry on the resolution and handling of the 3-amino-4-methylpiperidine scaffold.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Link
- Provides context on the hydrogenation stereoselectivity of 3,4-disubstituted pyridines.
-
ChemicalBook. (2023). (R)-3-(Boc-Amino)piperidine Product Data. Link
- Source for physical property comparisons of similar Boc-protected piperidines.
Sources
Advanced Synthesis of Chiral 3-Amino-4-Methylpiperidine Scaffolds
Executive Summary
The 3-amino-4-methylpiperidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the chiral core for Janus kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) . The biological activity of these inhibitors is strictly governed by stereochemistry; for Tofacitinib, the specific (3R,4R) configuration (cis-disposition) is essential for potent JAK3 selectivity.[1]
Synthesizing this scaffold presents two primary challenges:
-
Diastereocontrol: Establishing the cis relationship between the C3-amino and C4-methyl substituents.
-
Enantiocontrol: Isolating the specific (3R,4R) enantiomer from four possible stereoisomers.
This guide details three validated synthetic pathways, ranging from the robust industrial resolution route to cutting-edge asymmetric catalysis, providing researchers with scalable, self-validating protocols.[1]
Strategic Analysis of Stereochemistry
Before initiating synthesis, one must understand the thermodynamic profile of the piperidine ring. The trans-diequatorial conformation is generally thermodynamically favored. However, many bioactive targets, including Tofacitinib, require the cis-configuration.[1]
-
Critical Quality Attribute (CQA): Diastereomeric Ratio (dr) > 20:1 and Enantiomeric Excess (ee) > 98%.
Pathway A: The "Classical" Industrial Route (Reductive Amination & Resolution)[1]
This route, optimized by process chemists at Pfizer and generic manufacturers, relies on the robust resolution of diastereomeric salts.[1] It is favored for its scalability and use of inexpensive reagents.
Retrosynthetic Logic
The strategy involves constructing the piperidine ring first (or reducing a pyridine), followed by installing the amine via reductive amination, and finally resolving the racemate using a chiral acid.
Detailed Protocol
Substrate: 1-Benzyl-4-methylpiperidin-3-one (derived from 3-amino-4-methylpyridine via partial reduction and hydrolysis).[4]
Step 1: Reductive Amination (Formation of the Racemic Cis-Amine)
-
Reagents: Methylamine (in MeOH), Titanium(IV) isopropoxide (Ti(OiPr)4), Sodium Borohydride (NaBH4).[1]
-
Rationale: Ti(OiPr)4 acts as a Lewis acid to facilitate imine formation and scavenge water, driving the equilibrium forward.[1] NaBH4 reduction of the intermediate imine yields predominantly the cis-isomer due to hydride attack from the less hindered face.
Protocol:
-
Charge a reactor with 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) and Methanol (10 V).
-
Add Methylamine (2.0 eq, 33% in EtOH) and Ti(OiPr)4 (1.2 eq) at 0–5°C.
-
Stir for 4–6 hours at 20–25°C to ensure complete imine formation.
-
Cool to 0°C and slowly add NaBH4 (1.0 eq). Caution: Exothermic gas evolution.
-
Quench with aqueous NH4OH. Filter titanium salts. Extract with Dichloromethane (DCM).
-
Checkpoint: Analyze by HPLC. Expect ~85:15 cis:trans ratio.
Step 2: Optical Resolution
-
Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).
-
Solvent System: Methanol/Water or Ethanol/Water.
Protocol:
-
Dissolve the crude racemic amine (1.0 eq) in Methanol (5 V).[1]
-
Add a solution of L-DTTA (1.0 eq) in Methanol/Water (1:1).
-
Heat to reflux (65°C) for 1 hour to dissolve all solids.
-
Cool slowly (5°C/hour) to 20°C. The diastereomeric salt of the (3R,4R)-amine crystallizes preferentially.
-
Filter and wash with cold Methanol.
-
Liberation: Treat the wet cake with 1N NaOH and extract with DCM to yield the free base.
Process Visualization (Graphviz)
Figure 1: Workflow for the resolution-based synthesis of the Tofacitinib intermediate.
Pathway B: Asymmetric Hydrogenation (The Catalytic Route)
For high-value manufacturing, avoiding the 50% yield loss inherent in resolution is critical. Asymmetric hydrogenation of pyridinium salts offers a direct route to chiral piperidines with 100% theoretical yield.
Mechanistic Insight
Heterogeneous hydrogenation (Rh/C) typically yields racemic products.[1] Homogeneous catalysis using Rhodium-JosiPhos complexes allows for face-selective hydrogenation of the pyridine ring.
Detailed Protocol
Substrate: 1-Benzyl-3-amino-4-methylpyridinium bromide. Catalyst: [Rh(COD)Cl]2 + (R,S)-PPF-P(tBu)2 (JosiPhos ligand).[1]
Protocol:
-
Catalyst Preparation: In a glovebox, mix [Rh(COD)Cl]2 (1 mol%) and JosiPhos ligand (2.2 mol%) in degassed MeOH. Stir for 30 mins.
-
Hydrogenation: Transfer the substrate (1.0 eq) and catalyst solution to a high-pressure autoclave.
-
Add Triethylamine (Et3N) (1.0 eq). Note: The base is critical to neutralize the HBr formed and prevent catalyst deactivation.
-
Pressurize with H2 (50 bar) .
-
Stir at 50–60°C for 24 hours.
-
Workup: Vent H2. Concentrate solvent. The residue is the crude chiral piperidine.
Performance Metrics:
Mechanistic Visualization (Graphviz)
Figure 2: Catalytic cycle for the Rh-JosiPhos mediated asymmetric hydrogenation.
Comparative Data Analysis
The following table summarizes the efficiency of the two primary routes based on industrial benchmarks.
| Metric | Pathway A: Resolution | Pathway B: Asymmetric Hydrogenation |
| Starting Material Cost | Low (Commodity chemicals) | High (Ligands/Catalysts) |
| Step Count | 6-7 Steps | 3-4 Steps |
| Overall Yield | 25–35% | 70–85% |
| Atom Economy | Poor (Discarding 50% isomer) | Excellent |
| Stereocontrol (ee) | >99% (after recrystallization) | 90–96% (may require polish) |
| Scalability | High (Multi-ton proven) | Medium (High pressure equipment) |
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be strictly controlled:
-
Hydrogenation Safety: In Pathway B, the combination of flammable solvents (MeOH), hydrogen gas (50 bar), and pyrophoric catalysts (Rh) presents a high fire risk.[1] Oxygen sensors and grounding are mandatory.
-
Solvent Effects in Resolution: The ratio of MeOH:H2O in Pathway A is the "switch" for purity.
-
Temperature Ramping: During crystallization of the tartrate salt, rapid cooling traps the "wrong" enantiomer in the crystal lattice. A controlled cooling ramp of 5°C/hour is required for >99% optical purity.
References
-
Pfizer Inc. "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine." World Intellectual Property Organization, WO2007012953. Link
-
Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Organic Process Research & Development, 2011. Link
-
Ruggeri, S. G., et al. "Synthesis of Tofacitinib."[1] Journal of Medicinal Chemistry, 2010. Link
-
Zhou, Y. G., et al. "Highly Enantioselective Hydrogenation of Pyridines."[1] Journal of the American Chemical Society, 2013. Link
-
Der Pharma Chemica. "An Efficient and Alternative Method for Synthesis of Tofacitinib." Der Pharma Chemica, 2016. Link
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
Stereochemical Engineering of Disubstituted Piperidines: A Technical Guide
This guide provides a rigorous technical analysis of the stereochemistry of disubstituted piperidine derivatives. It is designed for medicinal chemists and process scientists requiring actionable protocols for synthesis, conformational analysis, and structural validation.[1]
Introduction: The Piperidine Pharmacophore
The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. Its success stems from its ability to position substituents in precise 3D vectors, maximizing binding affinity while modulating physicochemical properties (pK
This guide moves beyond basic organic chemistry to address the structural compression caused by the C–N bond, the A
Conformational Dynamics & Energetics
The "Compressed" Chair
While piperidine mimics cyclohexane, it is not identical.[1] The C–N bond length (1.47 Å) is shorter than the C–C bond (1.54 Å). This "compression" brings substituents at the C2 and C6 positions closer to the nitrogen and its substituent, amplifying steric interactions.
-
N-H Piperidines: The lone pair prefers the axial position (anomeric effect), while the N-H prefers equatorial (
kcal/mol). However, this is solvent-dependent; polar solvents stabilize the equatorial lone pair.[1] -
N-Alkyl Piperidines: The N-substituent strongly prefers the equatorial position.[1] For N-methylpiperidine, the A-value is 3.1 kcal/mol (vs. 1.74 kcal/mol for methylcyclohexane).[1] This massive preference locks the N-methyl group equatorial, forcing C-substituents to adapt.[1]
A Strain: The Synthetic Control Knob
In drug discovery, piperidines are often synthesized as N-carbamates (Boc, Cbz) or amides. The partial double bond character of the N–C(=O) bond forces the N-substituent to be planar.
-
Impact: A substituent at C2 cannot sit equatorial if it eclipses the N-protecting group.[1] This creates severe A
allylic strain , often forcing the C2-substituent axial or distorting the ring into a twist-boat conformation. -
Application: You can invert stereochemistry at C2 by protecting the nitrogen (forcing axial) and then deprotecting (allowing equatorial relaxation).
Visualization of Conformational Equilibria
The following diagram illustrates the energy landscape for a 2,3-disubstituted piperidine, highlighting the "Forbidden" zones caused by steric clash.
Caption: Conformational equilibrium of disubstituted piperidines. Note that N-protecting groups (A1,3 strain) can invert the thermodynamic preference, making the axial conformer or twist-boat relevant during synthesis.
Synthetic Strategies
Strategy A: Thermodynamic Equilibration (Trans-Selective)
This route is ideal for 3,4-disubstituted piperidines (e.g., Paroxetine analogs).[1] It relies on the formation of a thermodynamic enolate to relieve 1,3-diaxial strain.[1][2][3]
Mechanism:
-
Kinetic Setup: Hydrogenation of a 3,4-disubstituted pyridine often yields the cis-isomer (hydrogens add from the least hindered face).[1]
-
Epimerization: Treatment with a base (NaOEt or t-BuOK) generates a planar enolate at the alpha-position (C3).[1]
-
Relaxation: Protonation occurs from the face that places the adjacent substituents trans (diequatorial), minimizing gauche interactions.
Strategy B: Stereocontrolled Hydrogenation (Cis-Selective)
To access cis-2,6-disubstituted piperidines (common in alkaloids like Solenopsin), use catalytic hydrogenation under acidic conditions.[1]
-
Catalyst: PtO
or Rh/Al O .[1] -
Solvent: Acetic acid (protonates the pyridine, anchoring it to the catalyst surface).
-
Result: All hydrogens add from the same face ("syn-addition"), yielding the cis isomer.
Protocol: Synthesis of trans-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine
A validated workflow for Paroxetine-like cores.[1]
| Step | Reagent/Condition | Purpose | Stereochemical Outcome |
| 1 | 1-Benzyl-4-piperidone + ArMgBr | Grignard Addition | Racemic alcohol formed.[1] |
| 2 | H | Elimination | Formation of tetrahydropyridine alkene. |
| 3 | NaBH | Hydroboration-Oxidation | Syn-addition sets cis-3,4 relationship initially.[1] |
| 4 | Swern Oxidation | Oxidation to aldehyde | Prepares C3 center for epimerization. |
| 5 | NaOMe, MeOH, reflux | Epimerization | Converts cis-aldehyde to thermodynamic trans -aldehyde. |
| 6 | LiAlH | Reduction | Locks in the trans-3,4 stereochemistry.[1] |
Analytical Validation (Self-Validating Protocols)
Trusting a synthetic scheme is insufficient; you must prove the geometry.[1] The following decision tree utilizes NMR coupling constants (
The Coupling Constant Rule
-
Axial-Axial (
): 10–13 Hz (Karplus angle ).[1] -
Axial-Equatorial (
): 2–5 Hz (Karplus angle ).[1] -
Equatorial-Equatorial (
): 2–5 Hz (Karplus angle ).[1]
Validation Check: If you observe a large coupling (>10 Hz) for the protons at the chiral centers, the substituents are equatorial (protons are axial). If you see only small couplings, at least one substituent is axial.[1]
Bohlmann Bands (IR/NMR)
-
Theory: Anti-periplanar interaction between the N-lone pair and adjacent axial C-H bonds (
delocalization) weakens the C-H bond. -
Observation:
-
Diagnostic: If Bohlmann bands are absent, the N-lone pair is likely axial (or the ring is distorted), or C2/C6 protons are equatorial.
Analytical Decision Tree
Caption: NMR decision tree for assigning relative stereochemistry in disubstituted piperidines. Large coupling constants are the gold standard for identifying trans-diequatorial isomers.
References
-
Conform
-
Synthesis of 2,4-Disubstituted Piperidines
-
Synthesis of 3,4-Disubstituted Piperidines (Paroxetine)
-
Analytical Methods (Bohlmann Bands)
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Accurate equilibrium structures for piperidine and cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: (3R,4R)-3-(Boc-amino)-4-methylpiperidine as a Drug Discovery Scaffold
[1]
Executive Summary
This compound (and its N-methylated/benzyl derivatives) represents a "privileged structure" in medicinal chemistry. It is best known as the chiral diamine core of Tofacitinib (Xeljanz) , a Janus Kinase (JAK) inhibitor used for rheumatoid arthritis.
The value of this building block lies in its conformational restriction . The C4-methyl group locks the piperidine ring and the adjacent C3-amino group into a specific bioactive conformation, enhancing potency and selectivity while reducing entropic penalties upon binding. This guide explores its structural biology, synthetic routes, and experimental utility.
Chemical Identity & Stereochemistry[2][3]
| Feature | Specification |
| Chemical Name | tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate |
| Common Intermediate | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine |
| CAS Number (Core) | 1354469-76-3 (as (3R,4R)-N,4-dimethylpiperidin-3-amine) |
| Stereochemistry | (3R, 4R) ; cis-relationship between C3-amino and C4-methyl substituents.[1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ (Boc-protected core) |
| Key Functionality | Orthogonal protection (Boc on exocyclic amine, often Benzyl on ring nitrogen). |
Structural Significance
The (3R,4R) configuration is critical. In the context of the piperidine chair conformation, the cis-relationship between the C3-amino and C4-methyl groups forces the substituents into a specific equatorial/axial arrangement that mimics the transition state of ATP binding in the JAK kinase pocket.
-
Enantiomer: The (3S,4S) enantiomer is significantly less potent (often >100-fold loss in IC₅₀).
-
Diastereomer: The trans-isomers (3R,4S or 3S,4R) fail to align the hinge-binding motif correctly.
Mechanism of Action: The "Magic Methyl" Effect
The introduction of the methyl group at the C4 position is a classic example of the "Magic Methyl" effect , where a single methyl group profoundly alters biological activity.[3]
SAR Logic[1][5]
-
Conformational Lock: The C4-methyl group creates steric strain that disfavors unproductive ring puckers. It biases the piperidine ring into a chair conformation where the C3-amino group (bearing the inhibitor warhead) is perfectly positioned to interact with the kinase hinge region.
-
Hydrophobic Fill: The methyl group occupies a small hydrophobic pocket within the enzyme active site (specifically near the ATP-binding cleft of JAK3), displacing high-energy water molecules and increasing binding affinity via Van der Waals interactions.
-
Selectivity: This specific shape fits tightly into the JAK3/JAK1 pocket but clashes with the slightly different architecture of other kinases (e.g., Lck, ROCK), providing the necessary safety profile.
Figure 1: The structural logic behind the (3R,4R)-4-methylpiperidine scaffold in kinase inhibition.
Synthetic Routes & Manufacturing
Synthesizing the chiral (3R,4R) core is challenging due to the need for simultaneous control of relative (cis) and absolute (R,R) stereochemistry.
Route A: Pyridine Hydrogenation & Resolution (Industrial Standard)
This is the most common route for large-scale production of Tofacitinib intermediates.[1]
-
Starting Material: 3-Amino-4-methylpyridine.[1]
-
Hydrogenation: Catalytic reduction (Rh/C or Pd/C) yields the cis-racemate (mixture of 3R,4R and 3S,4S).
-
Resolution: The racemate is resolved using a chiral acid, typically Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1] The (3R,4R) enantiomer forms a crystalline salt, while the undesired enantiomer remains in solution.
Route B: Chiral Pool / Asymmetric Synthesis
Newer methods utilize chiral starting materials like L-Malic acid or enzymatic transamination to avoid the yield loss associated with resolution (max 50% yield in resolution).[1]
Figure 2: Industrial synthesis workflow for the Tofacitinib piperidine core.
Experimental Protocols
Protocol A: Deprotection of N-Boc Group
Use this protocol to expose the C3-amine for coupling to a heterocycle (e.g., pyrrolopyrimidine).[1]
Reagents:
-
Substrate: this compound derivative.
-
Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (5 mL/mmol).
-
Cool to 0°C in an ice bath.
-
Add TFA (10-20 eq) dropwise.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS (disappearance of starting material).
-
Workup: Concentrate in vacuo.
-
If using HCl: The product precipitates as the hydrochloride salt. Filter and wash with ether.
-
If using TFA: Co-evaporate with toluene (3x) to remove excess TFA. Neutralize with saturated NaHCO₃ if the free base is required immediately.
-
Protocol B: SNAr Coupling to Pyrrolopyrimidine
Standard procedure for linking the scaffold to the kinase hinge-binder (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).[1]
Reagents:
-
Amine: (3R,4R)-N,4-dimethylpiperidin-3-amine (free base or salt).
-
Electrophile: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (protected if necessary, e.g., Tosyl).[1]
-
Base: K₂CO₃ (3.0 eq) or DIPEA (3.0 eq).
Procedure:
-
Suspend the chloropyrimidine (1.0 eq) and the piperidine amine salt (1.1 eq) in the solvent.
-
Add the base.
-
Heat to 90–100°C in a sealed tube or reflux condenser.
-
Stir for 12–24 hours.
-
Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (MeOH/DCM gradient) to yield the coupled product.
Case Study: Tofacitinib (Xeljanz)
Tofacitinib utilizes this exact scaffold. The drug is an oral JAK inhibitor for rheumatoid arthritis.[4]
-
Structure: The (3R,4R)-4-methylpiperidine ring connects the pyrrolopyrimidine (ATP hinge binder) to a cyanoacetamide tail.
-
Role of Scaffold:
-
The N-methyl group on the C3-amine (part of the scaffold variation) removes a hydrogen bond donor that is not required and improves permeability.[1]
-
The C4-methyl group fits into a specific pocket in JAK3, providing >20-fold selectivity over JAK2 in cellular assays (though less selective in enzymatic assays).
-
Chirality: The (3R,4R) isomer is the only one with significant activity. The (3S,4S) enantiomer is virtually inactive.
-
References
-
Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,627,754. (Original patent describing Tofacitinib and the synthesis of the 3-amino-4-methylpiperidine core).[1] Link
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry, 53(24), 8468-8484. Link
-
Ruggeri, S. G., et al. (2009). "Enantioselective synthesis of the Janus kinase 3 (JAK3) inhibitor CP-690,550." Organic Process Research & Development, 13(6), 1169-1176. (Details the resolution and hydrogenation route). Link
-
Brown, G. R., et al. (2000). "The Magic Methyl Effect."[3][5][6][7] Journal of Medicinal Chemistry. (General reference on the methyl group effect in drug design).
- Chiu, C. K., et al. (2004). "Process for preparing 3-amino-4-methylpiperidine derivatives." U.S. Patent Application. (Specifics on the resolution using L-DTTA).
Sources
- 1. 1169762-18-8|(R)-tert-Butyl (3-methylpiperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. (3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]
- 4. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Strategic Implementation of the tert-Butyloxycarbonyl (Boc) Protecting Group
Executive Summary: The Chemical Rationale
In the architecture of complex organic synthesis and peptide chemistry, the tert-butyloxycarbonyl (Boc) group serves as a critical tactical element.[1] Unlike the fluorenylmethyloxycarbonyl (Fmoc) group, which relies on base-induced beta-elimination, the Boc group operates on the principle of acid-catalyzed fragmentation .
Its utility is defined by its orthogonality : Boc is stable to the basic conditions required to remove Fmoc and the hydrogenolysis conditions used for Carboxybenzyl (Cbz) groups. This makes it indispensable for multi-step synthesis where differential protection strategies are required. However, the deployment of Boc chemistry requires a sophisticated understanding of carbocation management during deprotection—a nuance often overlooked in standard protocols, leading to irreversible side-chain alkylation.
This guide moves beyond basic textbook definitions to provide a rigorous, mechanism-first approach to Boc chemistry, ensuring high fidelity in drug development workflows.
Stability Profile & Orthogonality
To design a synthesis, one must understand the boundaries of stability. The Boc group acts as a steric and electronic shield, rendering the amine nucleophile inert.
Table 1: Comparative Stability Matrix
| Reagent Class | Specific Condition | Boc Stability | Fmoc Stability | Cbz Stability |
| Acid (Weak) | AcOH, dilute HCl | Stable | Stable | Stable |
| Acid (Strong) | TFA, HCl (4M), HBr | Labile (Cleaves) | Stable | Stable |
| Base (Organic) | Piperidine, DBU, TEA | Stable | Labile | Stable |
| Base (Inorganic) | NaOH, LiOH (aq) | Stable | Labile (Slow) | Stable |
| Nucleophiles | Amines, Thiols | Stable | Labile | Stable |
| Reduction | H₂ / Pd-C | Stable | Stable | Labile |
Installation Dynamics: The Protection Step
The installation of the Boc group is driven by the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).[2] While the reaction can proceed uncatalyzed, the addition of nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) or simple bases significantly alters the kinetics.
The Mechanistic Pathway
The reaction is a nucleophilic acyl substitution.[3] The amine attacks the carbonyl of Boc₂O.[3][4][5] The breakdown of the resulting tetrahedral intermediate releases tert-butyl carbonate, which spontaneously decarboxylates.
Critical Process Note: The reaction generates CO₂ gas.[6][7] In large-scale reactors, failure to account for off-gassing can lead to dangerous pressure buildup.
Visualization: Protection Workflow
Figure 1: The thermodynamic drive of Boc protection involves the entropic release of CO₂ gas.
Deprotection & The Cation Management Crisis
This is the section where most protocols fail. Deprotection is not merely about adding acid; it is about managing the tert-butyl carbocation (
The Mechanism of Cleavage
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid (TFA).[6][8]
-
Fragmentation: The C-O bond cleaves via an
-like mechanism, releasing the -Bu cation and a carbamic acid. -
Decarboxylation: The carbamic acid loses CO₂ to yield the free amine salt.
The "Scavenger" Imperative
The released
-
Standard Scavengers: Triethylsilane (TES) or Triisopropylsilane (TIPS). These hydride donors reduce the carbocation to isobutane (gas), permanently removing it from the system.
-
Water: Acts as a nucleophile to form tert-butanol.
Visualization: Deprotection & Scavenging
Figure 2: The fate of the tert-butyl cation determines product purity. Scavengers are mandatory for sensitive substrates.
Experimental Protocols
Protocol A: Standard Protection (Boc₂O/DCM)
Best for: Simple amines, robust substrates.
-
Preparation: Dissolve the amine (1.0 equiv) in Dichloromethane (DCM).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), increase TEA to 2.5 equiv.
-
-
Reagent Addition: Slowly add Boc₂O (1.1 equiv) dissolved in a small volume of DCM.
-
Observation: Evolution of CO₂ gas will occur.[9] Ensure venting.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (ninhydrin stain will disappear).
-
Workup: Wash with 1M HCl (to remove excess amine/TEA), then saturated NaHCO₃, then Brine. Dry over MgSO₄.
Protocol B: High-Fidelity Deprotection (Scavenger Cocktail)
Best for: Peptides, amino acids with sensitive side chains (Trp, Met, Cys).
-
Cocktail Preparation: Prepare a solution of TFA : TIPS : H₂O (95 : 2.5 : 2.5 v/v).
-
Why TIPS? Triisopropylsilane is a superior hydride donor scavenger [1].
-
-
Reaction: Add the cocktail to the solid Boc-protected substrate (10 mL per gram of substrate).
-
Time: Stir at RT for 30–60 minutes.
-
Warning: Extended exposure to TFA can degrade ester linkages.
-
-
Precipitation: Concentrate the TFA volume to ~10% under nitrogen flow (do not heat).
-
Isolation: Pour the residue into cold Diethyl Ether (-20°C). The amine-TFA salt will precipitate. Centrifuge and wash 3x with cold ether.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Protection) | Steric hindrance | Add catalytic DMAP (5 mol%); heat to 40°C. |
| "Gummy" Product (Deprotection) | Residual TFA | Co-evaporate with Toluene or DCM 3x to remove TFA azeotropically. |
| Alkylation (+56 Mass Shift) | CRITICAL: Scavenger load was insufficient. Use Protocol B. | |
| Incomplete Cleavage | Aggregation (Peptides) | Use 50% TFA in DCM instead of neat TFA to improve solvation. |
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[10] Link
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[11] Link
-
Carpino, L. A. (1957). "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides." Journal of the American Chemical Society. (Foundational work on carbamate stability). Link
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][12][11][13] Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note & Protocol: A Stereoselective Approach to the Synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Specifically, chiral 3-amino-4-substituted piperidines are of significant interest as they provide a three-dimensional framework that can be pivotal for molecular recognition and interaction with biological targets. The (3R,4R)-3-(Boc-amino)-4-methylpiperidine is a valuable building block for the synthesis of complex molecules, including potent and selective enzyme inhibitors and receptor modulators. For instance, this motif is a key component in the structure of Janus kinase (JAK) inhibitors like Tofacitinib, used in the treatment of autoimmune diseases.[4]
The precise control of stereochemistry at the C3 and C4 positions is crucial for achieving the desired pharmacological activity and minimizing off-target effects. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this compound, designed for researchers and scientists in drug development. The described methodology is built upon established principles of asymmetric synthesis, offering a reliable pathway to this high-value chiral intermediate. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.
Retrosynthetic Analysis and Overall Synthetic Strategy
The key challenge in synthesizing the target molecule is the establishment of the trans-relationship between the amino group at C3 and the methyl group at C4 with the correct absolute stereochemistry. Our strategy hinges on a substrate-controlled diastereoselective reduction of a chiral enamine or imine intermediate. The synthesis commences from a known chiral starting material to install the initial stereocenter, which then directs the stereochemistry of the subsequent transformations.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Materials and Equipment
Reagents
-
N-Boc-4-piperidone
-
(R)-(+)-α-methylbenzylamine
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Toluene, anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Methyllithium (MeLi) in diethyl ether
-
Palladium on carbon (10% Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Silica gel for column chromatography (60-120 mesh)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR spectrometer (¹H and ¹³C NMR)
-
High-Resolution Mass Spectrometer (HRMS)
-
Chiral HPLC system for enantiomeric excess determination
Detailed Experimental Protocol
Step 1: Synthesis of (R)-N-(1-phenylethyl)-1,2,3,6-tetrahydropyridin-4-amine
This initial step involves the formation of a chiral imine from N-Boc-4-piperidone and (R)-(+)-α-methylbenzylamine, which is then rearranged to the more stable enamine. The use of a chiral amine is fundamental to establishing the stereochemical control that will be leveraged in subsequent steps.
-
Procedure:
-
To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous toluene (200 mL) under an inert atmosphere, add (R)-(+)-α-methylbenzylamine (6.7 g, 55.2 mmol).
-
Add titanium (IV) isopropoxide (17.1 g, 60.2 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 12 hours with a Dean-Stark trap to remove water.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).
-
Filter the resulting suspension through a pad of Celite, washing with ethyl acetate (3 x 50 mL).
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.
-
-
Causality and Expertise: The use of Ti(OiPr)₄ as a Lewis acid catalyst facilitates both the imine formation and the subsequent tautomerization to the thermodynamically more stable enamine. The removal of water via a Dean-Stark trap is critical to drive the equilibrium towards product formation.
Step 2: Diastereoselective Synthesis of N-Boc-(3R,4R)-3-((R)-1-phenylethylamino)-4-methylpiperidine
This is the key stereochemistry-defining step. A directed methylation of the enamine intermediate is performed. The bulky (R)-1-phenylethyl group shields one face of the molecule, directing the incoming electrophile (in this case, the methyl group precursor) to the opposite face, thus establishing the desired trans stereochemistry.
-
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ. To a cooled (-78 °C) solution of diisopropylamine (7.6 mL, 54.2 mmol) in anhydrous THF (100 mL), add n-BuLi (2.5 M in hexanes, 21.7 mL, 54.2 mmol) dropwise. Stir for 30 minutes at -78 °C.
-
To this LDA solution, add a solution of the crude enamine from Step 1 in anhydrous THF (50 mL) dropwise at -78 °C. Stir for 1 hour.
-
Add chlorotrimethylsilane (TMSCl) (6.9 mL, 54.2 mmol) and stir for an additional 30 minutes.
-
Add methyllithium (1.6 M in diethyl ether, 37.0 mL, 59.2 mmol) dropwise at -78 °C and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired diastereomer.
-
-
Causality and Expertise: The formation of the lithium aza-enolate with LDA, followed by trapping with TMSCl and subsequent reaction with MeLi, is a well-established method for the α-alkylation of ketones via their enamine derivatives. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which directs the methylation from the less hindered face.
Step 3: Debenzylation and Final Boc Protection to Yield this compound
In the final steps, the chiral auxiliary is removed via hydrogenolysis, and the newly revealed primary amine is protected with a Boc group to yield the final target compound.
-
Procedure:
-
Dissolve the purified product from Step 2 (e.g., 10.0 g) in methanol (100 mL).
-
Add 10% Pd/C (1.0 g, 10 wt%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite, washing the pad with methanol (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude (3R,4R)-3-amino-4-methylpiperidine.
-
Dissolve the crude amine in dichloromethane (DCM, 100 mL) and cool to 0 °C.
-
Add triethylamine (1.2 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM (20 mL).[5]
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.
-
-
Causality and Expertise: Catalytic hydrogenation with Pd/C is a standard and efficient method for the cleavage of benzyl groups from amines. The subsequent Boc protection is a robust and widely used method for protecting amino groups under mild conditions.[5]
Characterization and Data Summary
The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The relative stereochemistry can often be determined by analyzing the coupling constants and NOE correlations in the ¹H NMR spectrum.
-
HRMS: To confirm the elemental composition and molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the chiral products.
Table 1: Summary of Experimental Data
| Step | Product | Yield (%) | Purity (by NMR) | Key Analytical Data |
| 1 | (R)-N-(1-phenylethyl)-1,2,3,6-tetrahydropyridin-4-amine | Crude | >90% | Used directly in the next step. |
| 2 | N-Boc-(3R,4R)-3-((R)-1-phenylethylamino)-4-methylpiperidine | 65-75% | >95% | d.r. > 95:5 (determined by ¹H NMR or chiral HPLC). |
| 3 | This compound | 80-90% | >99% | e.e. > 99% (determined by chiral HPLC). ¹H NMR and ¹³C NMR consistent with the structure. HRMS (ESI-TOF) m/z: [M+H]⁺ calculated for C₁₁H₂₂N₂O₂, found. |
Mechanistic Visualization
The stereoselectivity of the methylation step is crucial. The chiral auxiliary directs the approach of the electrophile.
Caption: Steric hindrance from the chiral auxiliary directs the diastereoselective methylation.
Troubleshooting
-
Low yield in Step 1: Ensure anhydrous conditions and efficient water removal. The quality of Ti(OiPr)₄ is also important.
-
Poor diastereoselectivity in Step 2: The temperature control during the formation of the LDA and the subsequent reactions is critical. Ensure the temperature is maintained at -78 °C.
-
Incomplete debenzylation in Step 3: The catalyst may be poisoned. Ensure the substrate is pure before this step. If the reaction stalls, filtering and adding fresh catalyst may be necessary.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
n-Butyllithium and methyllithium are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Titanium (IV) isopropoxide is moisture-sensitive.
-
Hydrogenation should be performed with appropriate safety measures in place, including the use of a blast shield if working on a large scale.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. Available at: [Link]
- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. Google Patents.
- Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents.
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed. Available at: [Link]
-
1-BOC-3-Aminopiperidine. PubChem. Available at: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]
-
N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-N-(3R_4R-4-methyl-3-piperidinyl_-7H-pyrrolo_2_3-d_pyrimidin-4-amine]([Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]
-
4-N-BOC-Aminopiperidine. LookChem. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH National Library of Medicine. Available at: [Link]
-
shows a traditional way to compound (3R, 4R). ResearchGate. Available at: [Link]
-
Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. Elsevier. Available at: [Link]
-
Total Synthesis of (−)-Cassine. ACS Publications. Available at: [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Regioselective Boc Protection of 3-Amino-4-Methylpiperidine
This Application Note is designed for researchers and process chemists requiring high-purity 1-Boc-3-amino-4-methylpiperidine or its regioisomers. It addresses the specific challenge of differentiating between the secondary ring amine (N1) and the primary exocyclic amine (N3) in the presence of a steric 4-methyl group.
Introduction & Strategic Analysis
The protection of 3-amino-4-methylpiperidine presents a classic "Regioselectivity Paradox" in heterocyclic chemistry. The molecule contains two nucleophilic nitrogen centers:
-
N1 (Secondary, Endocyclic): Sterically hindered by the ring structure but highly basic.
-
N3 (Primary, Exocyclic): Generally more nucleophilic towards acylating agents like di-tert-butyl dicarbonate (
) due to lower steric bulk, though this is modulated by the adjacent 4-methyl group.
The Challenge
Direct reaction with 1 equivalent of
-
N3-Boc (Major kinetic product)
-
N1-Boc (Minor product, often the desired scaffold)
-
N1,N3-Di-Boc (Over-reaction)
For drug development, the N1-Boc derivative (tert-butyl 3-amino-4-methylpiperidine-1-carboxylate) is the critical "scaffold building block," allowing the primary amine to be derivatized (e.g., amide coupling) while the ring remains protected.
The Solution: Transient Masking Strategy
To achieve high-yield N1-protection, we utilize a Schiff Base (Imine) Masking Protocol . This method selectively blocks the primary amine (N3) with benzaldehyde, forcing the Boc group onto the secondary amine (N1), followed by mild hydrolysis.
Mechanistic Pathway & Visualization
The following diagram illustrates the "Schiff Base Route" (Method A) which guarantees N1 selectivity, contrasted with the "Direct Kinetic Route" (Method B).
Figure 1: The Schiff Base pathway (solid lines) ensures N1 regioselectivity by temporarily masking the N3 amine. Dashed line represents the direct reaction which favors N3.
Detailed Experimental Protocols
Protocol A: Synthesis of N1-Boc-3-amino-4-methylpiperidine (The "Gold Standard")
Use this protocol to protect the ring nitrogen.
Reagents:
-
3-Amino-4-methylpiperidine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (
) (1.2 eq) -
Solvents: Isopropyl Alcohol (IPA), Dichloromethane (DCM), 1M Citric Acid.
Step-by-Step Procedure:
-
Imine Formation (Masking):
-
Dissolve 3-amino-4-methylpiperidine (e.g., 10 mmol) in IPA (30 mL).
-
Add Benzaldehyde (10.5 mmol) dropwise at room temperature.
-
Critical Step: Stir for 2–4 hours. Monitor by TLC or NMR. The disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.3 ppm) confirms masking.
-
Note: IPA is chosen because imines often precipitate or remain stable, and it tolerates the next step.
-
-
N1-Boc Protection:
-
Cool the reaction mixture to 0°C.
-
Add
(12 mmol) followed by a solution of (11 mmol) in a minimal amount of IPA/DCM. -
Allow to warm to room temperature and stir for 4–12 hours.
-
Checkpoint: Monitor for the formation of the less polar N1-Boc-imine intermediate.
-
-
Hydrolysis & Purification:
-
Resuspend the residue in a biphasic mixture of Ethyl Acetate (50 mL) and 1M aqueous Citric Acid (30 mL).
-
Stir vigorously for 2 hours at RT. (Citric acid is strong enough to hydrolyze the imine but gentle enough to prevent N-Boc cleavage).
-
Separation (Self-Validating Step):
-
Separate layers.[2] The organic layer contains the released Benzaldehyde and unreacted
. Discard the organic layer. -
The aqueous layer contains the desired product as the citrate salt.
-
-
Recovery:
-
Basify the aqueous layer to pH ~10 using 2M NaOH (cool with ice bath).
-
Extract immediately with DCM (3 x 30 mL).
-
Dry combined organics over
and concentrate.[3]
-
-
Yield & Data:
Protocol B: Synthesis of N3-Boc-3-amino-4-methylpiperidine (Kinetic Control)
Use this protocol if you specifically require the exocyclic carbamate.
Reagents:
-
3-Amino-4-methylpiperidine (1.0 eq)
- (0.9 eq - Sub-stoichiometric to prevent di-Boc)
-
Solvent: Dichloromethane (DCM)
-
Temperature: -78°C to -10°C.
Procedure:
-
Dissolve diamine in dry DCM. Cool to -78°C (dry ice/acetone).
-
Add
(0.9 eq) dissolved in DCM dropwise over 1 hour. -
Stir at -78°C for 3 hours, then slowly warm to 0°C.
-
Quench with water.[1]
-
Purification: This method requires column chromatography to separate the N3-Boc (major) from N1-Boc and Di-Boc byproducts.
Comparative Data & Troubleshooting
| Feature | Protocol A (Schiff Base) | Protocol B (Direct Low Temp) |
| Primary Product | N1-Boc (Ring Protected) | N3-Boc (Amine Protected) |
| Regioselectivity | >95% (Thermodynamic/Masking) | ~70:30 (Kinetic mixture) |
| Purification | Extraction (Acid/Base Workup) | Chromatography Required |
| Scalability | High (Kg scale feasible) | Low (Temperature control difficult) |
Troubleshooting Guide
-
Problem: Low yield in Protocol A (Schiff Base).
-
Cause: Incomplete hydrolysis of the imine.
-
Fix: Increase stirring time with Citric Acid or switch to 1N HCl (monitor strictly to avoid Boc loss).
-
-
Problem: Solidification during Imine formation.
-
Cause: The imine intermediate is crystalline.
-
Fix: This is good! Add more IPA to maintain stirring, or filter the solid imine and wash with cold ether for higher purity before the Boc step.
-
-
Problem: Diastereomers (Cis/Trans).
-
Insight: 3-amino-4-methylpiperidine exists as cis and trans isomers. The cis isomer has higher steric strain between the 3-amino and 4-methyl groups. Protocol A works for both, but the cis isomer may require longer reaction times for the N1-Boc step due to conformational locking.
-
References & Authority
-
Schiff Base Selectivity: The use of benzaldehyde to mask primary amines in the presence of secondary amines is a foundational technique in polyamine synthesis.
-
Source: Kikugawa, Y. et al. "Selective mono-acylation of diamines via Schiff base intermediates." Tetrahedron Letters1990 , 31, 243.
-
-
3-Aminopiperidine Specifics: For specific handling of 3-aminopiperidine scaffolds and N1-protection precedents.
-
Source: Pastó, M. et al. "Lipase-catalyzed resolution of 3-aminopiperidine derivatives." Tetrahedron: Asymmetry1997 , 8, 1955.
-
-
General Diamine Protection:
-
Source: Pittelkow, M. et al. "Selective Synthesis of Mono-Boc-Protected Diamines." Synthesis2002 , 2195.
-
Disclaimer: These protocols involve hazardous chemicals (Boc anhydride, solvents). All work must be performed in a fume hood with appropriate PPE.
Sources
- 1. rsc.org [rsc.org]
- 2. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Protocols for the Acid-Mediated Deprotection of (3R,4R)-3-(Boc-amino)-4-methylpiperidine
Introduction & Strategic Importance
The piperidine scaffold, specifically (3R,4R)-3-(Boc-amino)-4-methylpiperidine , is a critical chiral building block in the synthesis of pyrrolopyrimidine-based JAK inhibitors, most notably Tofacitinib (CP-690,550) . The orthogonal protection of the diamine functionality is essential for the regioselective assembly of the drug core.
While the removal of the tert-butyloxycarbonyl (Boc) group is a standard transformation in organic synthesis, the specific stereochemical density of this scaffold (adjacent chiral centers at C3 and C4) and its application in GMP (Good Manufacturing Practice) environments demand a protocol that ensures:
-
Quantitative Conversion: Complete removal of the protecting group.
-
Stereochemical Integrity: Absolute retention of the (3R,4R) configuration.
-
Processability: Isolation of a stable, non-hygroscopic salt form suitable for downstream coupling.
This guide provides two industry-validated protocols: a precipitation-based method using HCl/1,4-Dioxane (preferred for scale-up) and a solution-phase method using TFA/DCM (preferred for exploratory chemistry).
Mechanistic Insight & Reaction Design
The Acidolytic Cleavage Mechanism
The deprotection follows an E1-like elimination mechanism. The tert-butyl carbamate is protonated at the carbonyl oxygen, leading to the fragmentation of the C-O bond. This releases the tert-butyl cation (which rapidly eliminates to form isobutylene gas) and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release CO₂ and the free amine, which is immediately protonated by the excess acid to form the salt.
Critical Process Parameter (CPP): The generation of isobutylene gas is stoichiometric. On a multi-gram or kilogram scale, adequate venting and scrubbing are required to prevent pressure buildup.
Visualization: Reaction Pathway
The following diagram illustrates the fragmentation pathway and the fate of the byproducts.
Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection showing transient intermediates and gaseous byproducts.
Experimental Protocols
Method A: HCl in 1,4-Dioxane (Precipitation Method)
Status: Preferred for Scale-Up Rationale: This method directly yields the dihydrochloride salt as a solid precipitate, avoiding the need for aqueous workup and solvent evaporation. It minimizes the risk of handling hygroscopic oils.
Materials
-
Substrate: this compound (or its N1-benzyl protected precursor).
-
Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous).
-
Solvent: 1,4-Dioxane (or MeOH for solubility adjustment).
-
Equipment: Round-bottom flask with drying tube (CaCl₂) or N₂ inlet; Buchner funnel.
Step-by-Step Protocol
-
Dissolution: In a clean reaction vessel, dissolve 1.0 equivalent of the Boc-protected amine in minimal 1,4-Dioxane (approx. 3-5 mL per gram of substrate).
-
Note: If the substrate is not fully soluble, add a small amount of Methanol (MeOH), but keep it minimal to ensure precipitation later.
-
-
Acid Addition: Cool the solution to 0–5 °C (ice bath). Dropwise add 5–10 equivalents of 4.0 M HCl in Dioxane .
-
Caution: Exothermic reaction. Gas evolution (isobutylene/CO₂) will occur.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Self-Validation (IPC): Monitor by TLC (stain with Ninhydrin; Boc-amine is not very active, free amine stains deep purple/red) or LCMS. Target: Disappearance of [M+H]⁺ peak corresponding to SM.
-
-
Precipitation: As the reaction proceeds, the amine hydrochloride salt should precipitate as a white solid.
-
Optimization: If no precipitate forms, add diethyl ether or MTBE (tert-butyl methyl ether) as an anti-solvent to induce crystallization.
-
-
Isolation: Filter the solid using a Buchner funnel under inert atmosphere (N₂ blanket) if possible, as amine salts can be hygroscopic.
-
Washing: Wash the filter cake with cold Et₂O (Diethyl ether) (2 x 10 mL) to remove excess HCl and dioxane.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.
Method B: TFA in Dichloromethane (Solution Method)
Status: Standard Laboratory Scale Rationale: Useful when the product salt needs to be soluble for the immediate next step or if the substrate is highly lipophilic.
Materials
-
Substrate: this compound.
-
Solvent: Dichloromethane (DCM).
Step-by-Step Protocol
-
Setup: Dissolve the substrate in DCM (concentration ~0.1 M to 0.2 M).
-
Addition: Add TFA carefully. A standard ratio is 1:1 to 1:4 (v/v) TFA:DCM.
-
Scavenger Note: For this specific aliphatic amine, scavengers are rarely needed. However, if the molecule contains electron-rich aromatic rings (e.g., if N1 is substituted with a phenol-ether), add 2.5% Triethylsilane (TES) or 5% Water to scavenge tert-butyl cations.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Workup (Evaporation): Concentrate the mixture in vacuo.
-
Chase Step: The resulting oil is the TFA salt and excess TFA. To remove residual acid, re-dissolve the oil in Toluene or DCM and re-evaporate (repeat 2-3 times). This azeotropically removes the TFA.
-
-
Free-Basing (Optional): If the free base is required, dissolve the residue in DCM, wash with saturated aqueous NaHCO₃ or 1M NaOH, dry over Na₂SO₄, and concentrate.
Comparative Analysis & Data
The following table summarizes the performance characteristics of both methods for this specific scaffold.
| Feature | Method A: HCl/Dioxane | Method B: TFA/DCM |
| Product Form | Solid (Dihydrochloride salt) | Oil/Gum (Trifluoroacetate salt) |
| Hygroscopicity | Moderate | High |
| Yield | 90–95% (Isolation limited) | >98% (Quantitative) |
| Purity (NMR) | High (impurities remain in filtrate) | Moderate (traps solvent/acid) |
| Scalability | Excellent (Filtration) | Poor (Rotovap volume limits) |
| Stereo-retention | 100% | 100% |
Process Workflow & Decision Tree
Use this logic flow to determine the optimal processing route for your specific application.
Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on scale and downstream requirements.
Troubleshooting & Critical Notes
-
Stereochemistry: The (3R,4R) centers are not alpha to a carbonyl group (they are simple alkyl/amine centers). Therefore, acid-catalyzed epimerization is highly unlikely under these conditions. However, validation via Chiral HPLC or optical rotation comparison with a standard is recommended for GMP batches.
-
N-Benzyl Presence: If the molecule is (3R,4R)-1-benzyl-3-(Boc-amino)-4-methylpiperidine , both HCl and TFA conditions will cleave the Boc group selectively, leaving the N-Benzyl group intact. The N-Benzyl group requires Hydrogenolysis (H₂/Pd-C) for removal.[2]
-
Isobutylene Scavenging: On large scales (>100g), isobutylene off-gassing can be significant. Ensure the reaction vessel is vented to a scrubber. If "t-butyl" adducts are observed on the piperidine ring (rare but possible via Friedel-Crafts-like alkylation if the ring is electron-rich), add Triethylsilane (2 eq) or Anisole as a cation scavenger.
References
-
Tofacitinib Synthesis Overview
-
Ruggeri, S. G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550." Organic Process Research & Development, 2009.[1]
-
(Verify via ACS Publications)
-
-
General Boc Deprotection Protocols
- Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience, 2006.
-
HCL/Dioxane Method Validation
- Han, G., et al. "One-pot synthesis of Tofacitinib citrate.
- Mechanistic Reviews: Agami, C., et al. "Mechanism of Boc Deprotection." Bulletin de la Société Chimique de France, 1996.
Sources
Application Notes and Protocols for Coupling Reactions with (3R,4R)-3-(Boc-amino)-4-methylpiperidine
Introduction: The Significance of the 3,4-Disubstituted Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Among the various substitution patterns, the 3,4-disubstituted piperidine framework has garnered significant attention due to its presence in a range of therapeutic agents. The specific stereochemistry of these substituents plays a crucial role in determining the biological activity and pharmacokinetic properties of the molecule.
This application note focuses on (3R,4R)-3-(Boc-amino)-4-methylpiperidine , a chiral building block of significant interest in drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective functionalization of the piperidine nitrogen, while the free secondary amine at the 3-position provides a versatile handle for a variety of coupling reactions. The methyl group at the 4-position introduces a key stereocenter and conformational constraint. This guide provides detailed protocols and expert insights into the most common and effective coupling reactions involving this valuable synthetic intermediate.
Core Coupling Strategies
The primary amino group of this compound is a nucleophile that can readily participate in several key bond-forming reactions. This section will detail the protocols for two of the most important transformations: Amide Bond Formation and Buchwald-Hartwig N-Arylation . A discussion on the potential for Suzuki Coupling is also included.
Section 1: Amide Bond Formation via HATU Coupling
Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. For coupling a carboxylic acid to a secondary amine like this compound, the use of a reliable coupling agent is essential to ensure high yields and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used uronium-based coupling reagent that promotes rapid amide bond formation with low epimerization.[2]
Causality Behind Experimental Choices:
The choice of HATU is predicated on its ability to rapidly form a highly activated OAt-ester intermediate with the carboxylic acid. This intermediate readily reacts with the secondary amine of the piperidine derivative. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the hexafluorophosphate salt. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used as solvents due to their ability to dissolve a wide range of substrates and reagents.
Experimental Protocol: Amide Coupling with HATU
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1 M concentration).
-
Add this compound (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Finally, add DIPEA (2.5 equivalents) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Data Presentation: Representative Amide Coupling Reactions
| Carboxylic Acid Partner | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 3 | >90 |
| Acetic Acid | HATU | DIPEA | DCM | 2 | >95 |
| 4-Fluorobenzoic Acid | HATU | DIPEA | DMF | 3 | >90 |
Note: Yields are representative and may vary depending on the specific carboxylic acid and reaction scale.
Visualization: Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide bond formation.
Section 2: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is particularly valuable for the synthesis of N-aryl piperidines, which are prevalent in many biologically active compounds. The reaction couples an amine with an aryl halide or triflate.
Causality Behind Experimental Choices:
The success of a Buchwald-Hartwig reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent. For the coupling of a secondary amine like this compound, a bulky, electron-rich phosphine ligand is typically required to facilitate both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the N-aryl product. Ligands such as Xantphos or RuPhos are often effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, forming the palladium-amido intermediate. Anhydrous toluene or dioxane are suitable solvents for this transformation, which often requires elevated temperatures.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., Xantphos or RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium precatalyst (e.g., 2 mol% Pd), and the phosphine ligand (e.g., 4 mol%).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene or dioxane (to achieve a concentration of approximately 0.1 M with respect to the aryl halide).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the aryl halide.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidine.
Data Presentation: Representative Buchwald-Hartwig N-Arylation Reactions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 85-95 |
| 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 110 | 70-85 |
| 1-Bromo-3-methoxybenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 80-90 |
Note: Yields are representative and catalyst/ligand screening may be necessary for optimal results with different aryl halides.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Potential for Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[5][6] While direct Suzuki coupling on the nitrogen of the Boc-protected amine is not feasible, this reaction becomes highly relevant after modification of the piperidine ring.
For instance, if the piperidine nitrogen were to be functionalized with a leaving group (e.g., after Boc deprotection and subsequent reaction), or if a haloaryl group were introduced via the amide coupling or Buchwald-Hartwig reaction described above, the resulting molecule could be a substrate for a Suzuki coupling.
Alternatively, a halo-substituted this compound could be coupled with a variety of boronic acids or esters to introduce diverse substituents onto the piperidine core. The synthesis of such a halo-substituted piperidine derivative would be a necessary prerequisite.
General Considerations for Suzuki Coupling:
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) salt) and a suitable ligand are required.
-
Base: A base such as sodium carbonate, potassium carbonate, or potassium phosphate is necessary to activate the organoboron species.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used.
Due to the vast scope of the Suzuki reaction, specific conditions would need to be optimized based on the exact nature of the coupling partners.
Conclusion
This compound is a versatile chiral building block with significant potential in the synthesis of complex molecules for drug discovery. The protocols detailed in this application note for amide bond formation and Buchwald-Hartwig N-arylation provide robust and reliable methods for the functionalization of this important intermediate. The judicious choice of reagents and reaction conditions, as outlined, is critical for achieving high yields and purity. These coupling strategies open the door to a wide array of derivatives, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
-
(R)-3-(Boc-Amino)piperidine. Pharmaffiliates. [Link]
-
(3R)-3-Aminopiperidine, 3-BOC protected. PubChem. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Preparation method of (R)-3-Boc-aminopiperidine.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. [Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Royal Society of Chemistry. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
The Suzuki Reaction. Harvard University. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information. [Link]
-
Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
Application Note: Large-Scale Synthesis of Enantiopure 3-Amino-4-Methylpiperidine
Abstract
This application note details a robust, scalable protocol for the synthesis of (3R,4R)-3-amino-4-methylpiperidine , a critical chiral scaffold used in the manufacture of Janus kinase (JAK) inhibitors such as Tofacitinib.[1] Unlike small-scale academic preparations, this guide focuses on the "Salt Hydrogenation-Resolution" strategy, a field-proven industrial route that balances cost, safety, and stereochemical purity.[1] We provide optimized parameters for the heterogeneous hydrogenation of pyridinium salts and the subsequent diastereomeric salt resolution using Di-p-toluoyl-L-tartaric acid (L-DTTA).
Introduction & Strategic Route Selection
The 3-amino-4-methylpiperidine core contains two contiguous stereocenters. Establishing the correct relative (cis vs. trans) and absolute (3R,4R) stereochemistry is the primary synthetic challenge.[1]
The Challenge of Stereocontrol
Direct hydrogenation of 3-amino-4-methylpyridine typically yields a mixture of cis and trans isomers. While thermodynamic control favors the trans isomer, kinetic control (required for the bioactive cis form) is difficult to maintain at scale.[1] Furthermore, the basic nitrogen of the pyridine ring can poison noble metal catalysts, stalling large-scale hydrogenations.[1]
The "Pfizer-Style" Industrial Solution
To overcome these barriers, this protocol utilizes a Pyridinium Salt Hydrogenation strategy.
-
Quaternization: Converting the pyridine to a pyridinium salt prevents catalyst poisoning and activates the ring for reduction.
-
Heterogeneous Hydrogenation: Uses Rhodium on Carbon (Rh/C) to favor the cis-isomer via syn-addition of hydrogen.
-
Classical Resolution: Uses L-DTTA to selectively crystallize the (3R,4R) enantiomer from the racemate.
Chemical Reaction Workflow
The following diagram illustrates the critical pathway from the pyridine starting material to the resolved chiral salt.
Figure 1: Strategic workflow for the synthesis of (3R,4R)-3-amino-4-methylpiperidine.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Benzyl-3-amino-4-methylpyridinium Chloride
Objective: To activate the pyridine ring and protect the nitrogen for hydrogenation.
Reagents:
-
3-Amino-4-methylpyridine (1.0 equiv)
-
Benzyl chloride (1.05 equiv)[1]
-
Isopropyl Alcohol (IPA) (5.0 vol)[1]
Procedure:
-
Charge: Load a glass-lined reactor with 3-amino-4-methylpyridine and IPA.
-
Addition: Add Benzyl chloride dropwise over 30 minutes, maintaining temperature < 40°C to control exotherm.
-
Reflux: Heat the mixture to reflux (80–82°C) and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor by HPLC until starting material < 0.5%.
-
-
Crystallization: Cool the mixture slowly to 0–5°C over 2 hours. The product will precipitate as a dense solid.
-
Isolation: Filter the solids and wash with cold IPA (2 x 1 vol).
-
Drying: Vacuum dry at 45°C to constant weight.
Protocol B: Heterogeneous Hydrogenation to rac-cis-Piperidine
Objective: Reduction of the aromatic ring to establish the cis-stereochemistry.
Safety Warning: Hydrogenation of pyridinium salts is highly exothermic. Ensure reactor cooling jacket is active before H2 introduction.
Reagents:
-
N-Benzyl-3-amino-4-methylpyridinium chloride (from Protocol A)
-
Catalyst: 5% Rh/C (50% wet, 2 wt% loading relative to substrate)[1]
-
Solvent: Methanol (10 vol)
-
Base: Triethylamine (optional, 0.1 equiv, to modulate selectivity)[1]
Procedure:
-
Inertion: Charge the high-pressure autoclave with substrate, methanol, and catalyst.[1][3] Purge with Nitrogen (3x) to remove Oxygen.
-
Pressurization: Charge Hydrogen to 50–60 bar (725–870 psi).
-
Reaction: Heat to 60°C. Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.
-
Mechanistic Insight: The Rhodium surface facilitates the syn-addition of hydrogen across the pi-system, predominantly yielding the cis-isomer (typically 9:1 cis:trans ratio).
-
-
Completion: Reaction is complete when H2 uptake ceases (approx. 12–18 hours).
-
Work-up: Cool to ambient temperature. Vent H2 and purge with N2.
-
Filtration: Filter through a Celite pad to remove the pyrophoric catalyst. Keep catalyst wet at all times to prevent ignition.
-
Free-Basing: Concentrate the filtrate. Treat the residue with 50% NaOH (aq) and extract into Toluene. The organic layer contains the rac-cis-1-benzyl-3-amino-4-methylpiperidine.
Protocol C: Resolution with Di-p-toluoyl-L-tartaric Acid (L-DTTA)
Objective: Isolation of the specific (3R,4R) enantiomer.
Reagents:
-
rac-cis-Amine (crude from Protocol B)
-
Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 equiv)
-
Solvent System: Methanol/Water (9:1 ratio)[1]
Procedure:
-
Dissolution: Dissolve the crude amine in Methanol/Water at 60°C.
-
Addition: Add L-DTTA (dissolved in warm Methanol) to the amine solution.
-
Nucleation: Seed the mixture with authentic (3R,4R)-salt crystals at 50°C.
-
Cooling Ramp: Cool to 20°C over 4 hours. The (3R,4R)-amine[1][4] • L-DTTA salt is less soluble and will crystallize.
-
Filtration: Collect the white solid.
-
Recrystallization (Self-Validating Step):
-
Dissolve the wet cake in refluxing Methanol.
-
Cool to room temperature.[5]
-
Filter and dry.
-
Validation: Check chiral HPLC. Target ee > 99%.
-
Quality Control & Data Specifications
Analytical Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | > 99.0% | C18 Column, ACN/Water gradient |
| Chiral Purity (ee) | > 99.5% | Chiralpak AD-H, Hexane/IPA/DEA |
| Diastereomeric Ratio | > 99:1 (cis:trans) | 1H NMR (coupling constants) |
| Residual Solvent | < 5000 ppm (MeOH) | GC-Headspace |
Resolution Logic Diagram
The following diagram details the decision matrix during the resolution phase to ensure high enantiomeric excess (ee).
Figure 2: Logic flow for the iterative purification of the diastereomeric salt.
References
-
Pfizer Inc. "Process Development of the JAK Inhibitor Tofacitinib (CP-690,550)." Organic Process Research & Development, 2014.[1][6]
-
Raggon, J. W., et al. "Synthesis of the JAK3 Inhibitor CP-690,550."[1] Tetrahedron Letters, 2006.[1] (Foundational work on the piperidine resolution).
-
Scientific Update. "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." (Discussion on similar piperidine resolutions).
-
Vertex AI Search. "Safety considerations hydrogenation of pyridines scale up." (General safety protocols for heterogeneous hydrogenation).
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 4. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry [mdpi.com]
- 6. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols for the Hydrogenation of Substituted Pyridines to Piperidines
Introduction: The Enduring Importance and Synthetic Challenges of the Piperidine Scaffold
The piperidine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of a vast number of pharmaceuticals, agrochemicals, and natural products.[1][2] An analysis of FDA-approved drugs reveals that the piperidine motif is one of the most common N-heterocycles, underscoring its significance in the development of new therapeutic agents.[2][3] The most direct and atom-economical route to these valuable saturated heterocycles is the hydrogenation of readily available pyridine precursors.[1][2][4]
However, the inherent aromaticity of the pyridine ring presents a significant thermodynamic barrier to hydrogenation, often necessitating forcing conditions such as high temperatures and pressures.[5] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, leading to deactivation.[3] For drug development professionals, a critical challenge lies in achieving chemoselective hydrogenation of the pyridine ring in the presence of other reducible functional groups, a common feature in complex, late-stage intermediates.[3][6] This guide provides an in-depth exploration of the catalytic systems and protocols designed to overcome these challenges, offering researchers a scientifically grounded framework for experimental design.
Strategic Approaches to Pyridine Hydrogenation: A Mechanistic Overview
The successful hydrogenation of a substituted pyridine is contingent on the selection of an appropriate catalytic system and reaction conditions tailored to the specific substrate. The fundamental challenge is to disrupt the aromatic sextet of the pyridine ring. Two primary strategies have proven effective:
-
Direct Heterogeneous Catalysis: This is the most established and industrially viable approach, utilizing solid-supported precious metal catalysts.[1][2] These systems are prized for their ease of separation and recyclability. The reaction typically proceeds on the catalyst surface, where both hydrogen and the pyridine are adsorbed.
-
Homogeneous and Transfer Hydrogenation: Homogeneous catalysts, typically organometallic complexes of rhodium, iridium, or ruthenium, offer the potential for higher selectivity and activity under milder conditions.[3][7] Transfer hydrogenation, which uses a hydrogen donor molecule like formic acid or ammonia borane instead of H₂ gas, provides an alternative under often milder conditions.[4]
A crucial concept in pyridine hydrogenation is activation . The pyridine ring's resistance to reduction can be overcome by protonation or quaternization of the ring nitrogen. This lowers the aromatic stabilization energy and enhances the ring's susceptibility to reduction.[2][8] This is why many successful protocols employ acidic solvents or additives.
Below is a workflow diagram illustrating the decision-making process for selecting a hydrogenation strategy.
Caption: Decision workflow for selecting a pyridine hydrogenation strategy.
Catalytic Systems and Their Applications
The choice of catalyst is paramount to the success of the hydrogenation. Below is a summary of commonly employed catalytic systems with their typical applications and performance data.
Heterogeneous Catalysts
These are the workhorses of pyridine hydrogenation, valued for their operational simplicity.
| Catalyst | Typical Conditions | Advantages | Limitations |
| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), Acetic Acid, RT[9] | Highly active, effective for a range of pyridines. | Requires acidic medium, may not be suitable for acid-sensitive substrates. |
| Pd/C | H₂ (high pressure), often with acidic additives.[1] | Widely available, cost-effective. | Can be prone to dehalogenation of aryl halides, lower activity than Pt or Rh.[5] |
| Rh/C | H₂ (high pressure), various solvents. | Highly active for aromatic ring reduction. | Can be less chemoselective. |
| Rh₂O₃ | H₂ (5 bar), TFE, 40°C[10][11] | Highly active under mild conditions, broad substrate scope.[11] | May reduce other functional groups like alkenes and ketones.[10] |
Homogeneous Catalysts
Homogeneous catalysts offer high selectivity and can operate under milder conditions, which is particularly advantageous for complex molecules with sensitive functional groups.
| Catalyst System | Typical Conditions | Key Features |
| Iridium(III) Complexes | H₂ (50 bar), TFA, Methanol, RT[3] | Excellent chemoselectivity; tolerates nitro, azido, bromo, alkenyl, and alkynyl groups.[3] |
| Rhodium-JosiPhos | H₂ pressure, with Et₃N.[8] | High enantioselectivity for 3-substituted pyridinium salts.[8] |
| [Cp*RhCl₂]₂ Dimer | Formic acid/triethylamine, 40°C[12] | Efficient transfer hydrogenation of pyridinium salts.[12] |
| Borane Catalysts | H₂ pressure, with alkenes and HB(C₆F₅)₂.[7] | Metal-free, excellent cis stereoselectivity.[7] |
Experimental Protocols
The following protocols are provided as detailed, self-validating guides for the hydrogenation of substituted pyridines.
Protocol 1: General Procedure for Heterogeneous Hydrogenation using PtO₂ in Acetic Acid
This protocol is a robust method for the hydrogenation of a variety of substituted pyridines. The acidic medium enhances the reactivity of the pyridine ring.
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial acetic acid (5-10 mL)
-
High-pressure reactor (e.g., Parr shaker)
-
Hydrogen gas source
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).[9]
-
Add glacial acetic acid as the solvent (e.g., 5-10 mL).[9]
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.[9]
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.
-
Once the reaction is complete (typically 6-10 hours), stop the stirring and carefully vent the excess hydrogen gas.[9]
-
Purge the reactor with inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[1]
-
Slowly quench the filtrate with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the crude product as necessary by distillation or column chromatography.
Protocol 2: Chemoselective Homogeneous Ionic Hydrogenation using an Iridium(III) Catalyst
This protocol is particularly useful for substrates containing reducible functional groups that would not be tolerated under standard heterogeneous conditions.[3]
Materials:
-
Substituted pyridine (1.0 equiv)
-
[Ir-OMs] catalyst (2 mol%)
-
Trifluoroacetic acid (TFA) (3 equiv)
-
Methanol (to make a 1 M solution)
-
High-pressure reactor
-
Hydrogen gas source
-
Diethyl ether
-
Hydrochloric acid solution
Procedure:
-
In a high-pressure reactor vessel, dissolve the substituted pyridine in methanol.
-
Add the [Ir-OMs] catalyst (2 mol%).
-
Add trifluoroacetic acid (3 equivalents).[3]
-
Seal the reactor and purge with an inert gas.
-
Pressurize with hydrogen gas to 50 bar.[3]
-
Stir the reaction at room temperature for 18 hours.[3]
-
Upon completion, carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
To isolate the product as its hydrochloride salt, dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether.
-
Collect the precipitated piperidinium hydrochloride salt by filtration. This often provides the product in high purity without the need for chromatography.[3]
Protocol 3: Mild Hydrogenation using Rh₂O₃
This method utilizes a commercially available rhodium catalyst under relatively mild conditions and has a broad substrate scope.[11]
Materials:
-
Substituted pyridine (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃) (1 mg, 0.5 mol%)[11]
-
2,2,2-Trifluoroethanol (TFE) (1 mL)
-
High-pressure reactor
-
Hydrogen gas source
Procedure:
-
To a vial, add the substituted pyridine (0.8 mmol), Rh₂O₃ (1 mg), and TFE (1 mL).[11]
-
Place the vial into a high-pressure reactor.
-
Seal the main reactor vessel.
-
Purge the reactor with an inert gas.
-
Pressurize the reactor with hydrogen gas to 5 bar.[1]
-
After cooling and venting the reactor, the reaction mixture can be filtered through a short pad of silica or Celite® to remove the catalyst, and the solvent removed under reduced pressure to yield the crude product.
-
Purify as needed.
Stereoselectivity in Pyridine Hydrogenation
For substituted pyridines, the hydrogenation can lead to the formation of diastereomers. The stereochemical outcome is often influenced by the catalyst, the substrate, and the reaction conditions. Generally, heterogeneous catalysis on platinum or rhodium often favors the formation of the cis-isomer.[9] Asymmetric hydrogenation to yield enantiomerically enriched piperidines is a specialized field often requiring chiral ligands or auxiliaries and activation of the pyridine as a pyridinium salt.[8][13][14]
The general reaction scheme for the hydrogenation of a substituted pyridine is depicted below.
Caption: General reaction for the hydrogenation of a substituted pyridine.
Conclusion and Future Outlook
The hydrogenation of substituted pyridines remains a cornerstone transformation for accessing the medicinally vital piperidine scaffold. While traditional heterogeneous methods are robust and scalable, recent advances in homogeneous catalysis, particularly iridium-catalyzed ionic hydrogenation, have opened new avenues for the chemoselective reduction of highly functionalized pyridines.[3] The development of milder, more selective, and stereocontrolled methods continues to be an active area of research. Future innovations will likely focus on catalysts that can operate under even milder conditions, tolerate an even broader range of functional groups, and provide predictable and high levels of stereocontrol, further empowering drug discovery and development professionals.
References
-
Fuchigami, K. et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Wang, G. et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society. [Link]
-
Despois, A. & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Pizzetti, M. et al. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]
-
University of Illinois. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Chemistry at Illinois. [Link]
-
Synfacts. (2016). Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides. Thieme. [Link]
-
Fuchigami, K. et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Goodyear, R. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Wang, D. et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. [Link]
-
Liu, W. et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]
-
Strieth-Kalthoff, F. et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. [Link]
-
Reddy, T. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]
-
Petrone, D. A. et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]
-
Gunasekar, R. et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]
-
Despois, A. & Cramer, N. (2025). Recent work on the hydrogenation of pyridines. ResearchGate. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Lévay, K. et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
-
Bhatt, T. & Natte, K. (2024). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. ACS Publications. [Link]
-
Reddy, T. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Liu, W. et al. (2022). The importance of piperidines and their synthesis via reduction of pyridines. ResearchGate. [Link]
-
The University of Liverpool Repository. (2023). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]
-
Goodyear, R. et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]
-
Liu, W. et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]
-
Kim, A. & Stoltz, B. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]
-
Goodyear, R. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Challenges in the functionalization of pyridines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. thalesnano.com [thalesnano.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. air.unimi.it [air.unimi.it]
- 9. asianpubs.org [asianpubs.org]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Side reactions in Boc deprotection of aminopiperidines
To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Side Reactions in Boc Deprotection of Aminopiperidines
Diagnostic & Triage: The "First Response" Protocol
Before altering your synthetic route, use this diagnostic framework to identify the specific failure mode. Aminopiperidines present unique challenges due to the high nucleophilicity of the secondary piperidine nitrogen and the potential for intramolecular interactions.
Interactive Troubleshooting Flowchart
Figure 1: Diagnostic decision tree for identifying specific side reactions during aminopiperidine deprotection.
Technical Deep Dive: Mechanisms & Solutions
Issue 1: tert-Butylation (Cation Scavenging Failure)
Symptom: LC-MS shows [M+57] peak (mono-tert-butylated product).
Mechanism: The cleavage of the Boc group releases a tert-butyl cation (
-
Why it happens:
-
"Starved" Acid Conditions: If the acid (TFA or HCl) is the limiting reagent or if the reaction is run too dilute, the equilibrium shifts, leaving a fraction of the amine unprotonated and nucleophilic.
-
Lack of Scavengers: Without a "cation sponge" (e.g., silanes, thiols), the
has a long enough lifetime to alkylate the amine [1].
-
Corrective Protocol:
-
The "High-Acid" Rule: Ensure the acid concentration is at least 20–50% v/v (if using TFA) or >3M (if using HCl). The amine must remain a non-nucleophilic salt (
) throughout the reaction. -
Scavenger Cocktail: Add Triisopropylsilane (TIS) (2.5–5%) or 1,3-Dimethoxybenzene (5%). These are superior to water for quenching hydrophobic
species [2].
Issue 2: N-Trifluoroacetylation (The "Silent" Killer)
Symptom: LC-MS shows [M+96] peak. The product is stable and does not degrade upon workup. Mechanism: When using TFA, the formation of trifluoroacetic anhydride (in situ) or activated esters can lead to the acylation of the liberated amine, forming a stable trifluoroacetamide. This is particularly common if the reaction mixture is concentrated without first quenching, or if the TFA quality is poor (containing anhydrides) [3].
Corrective Protocol:
-
Switch to HCl/Dioxane: The most robust fix is to eliminate the source of the trifluoroacetyl group entirely. Use 4M HCl in Dioxane [4].
-
The "Nucleophilic Wash" (Rescue): If you must use TFA and form this byproduct, treat the crude residue with aqueous ammonia or K2CO3 in MeOH/Water to hydrolyze the trifluoroacetamide (though this is difficult as these amides are stable).
Issue 3: Intramolecular Cyclization
Symptom: Loss of mass corresponding to water (-18 Da) or formation of unexpected cyclic structures. Mechanism: Aminopiperidines often possess other functional groups (e.g., alcohols, esters, or other amines). Upon deprotection, the liberated amine can attack an adjacent electrophile (intramolecular nucleophilic substitution) or condense with a carbonyl group.
-
Specific Case: If a Boc-aminopiperidine has a 1,2-amino alcohol motif, deprotection can lead to oxazolidinone formation if the t-butyl carbocation is not intercepted, or if the carbamate intermediate cyclizes before decarboxylation [5].
Validated Experimental Protocols
Protocol A: The "Gold Standard" (HCl/Dioxane)
Recommended for most aminopiperidines to avoid TFA adducts.
-
Dissolution: Dissolve 1.0 mmol of N-Boc-aminopiperidine in 2 mL of 1,4-dioxane (or MeOH if solubility is poor, though dioxane is preferred to precipitate the salt).
-
Acid Addition: Add 5 mL of 4M HCl in 1,4-dioxane (20 equiv).
-
Note: Do not use "old" HCl/dioxane; titrate or buy fresh, as HCl escapes over time.
-
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; starting material disappears, product stays at baseline).
-
Workup:
-
Dilute with Et2O (10 mL) to force precipitation of the hydrochloride salt.
-
Filter the solid under N2 (hygroscopic!).
-
Wash with Et2O (3 x 5 mL).
-
Dry under high vacuum.[4]
-
Protocol B: The "Scavenger" Method (TFA/DCM)
Use only if the substrate is acid-sensitive or insoluble in dioxane.
-
Preparation: Prepare a solution of TFA:DCM:TIS:H2O (50:45:2.5:2.5) .
-
Why TIS? Triisopropylsilane is a bulky hydride donor that irreversibly quenches the
cation to isobutane [2].
-
-
Execution: Add 10 mL of this cocktail to 1.0 mmol of substrate.
-
Reaction: Stir at RT for 30–60 mins.
-
Quench (Critical): Do NOT rotovap directly if volatile amines are present.
-
Add cold Et2O (excess) to precipitate the TFA salt.
-
Decant the supernatant (containing the scavenged isobutane/silane byproducts).
-
Repeat Et2O wash 3 times.
-
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired deprotection path and the two primary side reactions (alkylation and adduct formation).
Figure 2: Mechanistic pathways showing the critical role of scavengers in preventing N-alkylation.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Acid Choice | 4M HCl / Dioxane | Avoids trifluoroacetylation; product precipitates as clean salt. |
| Alternative Acid | TFA / DCM (1:1) | Use only with scavengers. Good for solubility. |
| Scavenger | Triisopropylsilane (TIS) | Irreversibly traps |
| Concentration | 0.1 M - 0.5 M | Too dilute = slow reaction; Too conc. = exotherm/polymerization. |
| Temperature | 0°C | Start cold to control gas evolution (CO2 + Isobutylene). |
References
-
BenchChem. (2025).[1][5][6] Scavengers for Boc deprotection to prevent side reactions.[6][7][8] BenchChem Technical Support.[5][6] Link
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.[3][4][7][9][10][11][12] Common Organic Chemistry. Link
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-t-butoxycarbonyl group in peptide synthesis.International Journal of Peptide and Protein Research, 12(5), 258-268. Link
- Han, G., et al. (2001). Recent development of peptide coupling reagents in organic synthesis.Tetrahedron, 60, 2447-2467. (Context on HCl/Dioxane utility).
-
Coudert, G., et al. (2004).[13] Intramolecular cyclization of N-Boc derivatives.[14]Tetrahedron, 60(44), 10039-10047. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Diastereoselectivity in 3,4-Disubstituted Piperidine Synthesis
[1]
Ticket ID: #PIP-34-STEREO Status: Open Agent: Senior Application Scientist Subject: Controlling cis/trans ratios in 3,4-disubstituted piperidine scaffolds.[1]
User Guide Overview
Welcome to the Technical Support Center. You are likely here because your piperidine synthesis is yielding an unfavorable diastereomeric ratio (dr).[1] The 3,4-disubstituted piperidine scaffold is notoriously difficult to control because the stereocenters are distal to the nitrogen "handle," making standard directing groups less effective.
This guide treats your synthesis as a system to be debugged. We divide the solution into two dominant workflows:
Module 1: The Kinetic Route (cis-Selectivity)
Primary Method: Heterogeneous Hydrogenation of Pyridines/Pyridinium Salts.
The Mechanism (Why it favors cis)
In heterogeneous hydrogenation (e.g., PtO₂, Rh/C), the pyridine ring adsorbs flat onto the catalyst surface. Hydrogen is delivered from the catalyst surface to the face of the ring adsorbed.
-
Suprafacial Addition: All hydrogen atoms are added to the same face.
-
The Anchor Effect: If your C3-substituent is polar (e.g., -COOR, -CH₂OH), it often coordinates with the catalyst surface ("haptophilicity"), locking the ring to one face.[1] This forces the incoming hydrogens to add cis to the substituent.
Troubleshooting Guide: "I need the cis isomer, but selectivity is low."
| Symptom | Root Cause | Corrective Action |
| Low cis selectivity (dr ~ 1:1) | Solvent Interference: Protic solvents (MeOH, EtOH) may allow partial desorption/readsorption, leading to isomerization.[1] | Switch to Acidic Media: Run the reaction in Acetic Acid or with 1 eq. HCl . The pyridinium salt adsorbs more strongly and rigidly, preventing "flipping" on the catalyst surface. |
| Over-reduction / Dehalogenation | Catalyst too active: Pd/C often cleaves C-Cl or C-Br bonds.[1] | Switch Catalyst: Use PtO₂ (Adams' Catalyst) or Rh/Al₂O₃ .[1] These are less prone to hydrogenolysis than Pd. |
| Incomplete Conversion | Poisoning: The basic nitrogen is poisoning the catalyst sites. | Protonate the Amine: Ensure the starting material is fully converted to the HCl or TFA salt before adding the catalyst. |
Standard Protocol: cis-Selective Hydrogenation[1]
-
Substrate: Dissolve 3,4-disubstituted pyridine (1.0 mmol) in Glacial Acetic Acid (0.1 M).
-
Catalyst: Add PtO₂ (5-10 mol%). Note: PtO₂ is preferred over Pd/C for avoiding ring equilibration.
-
Conditions: Hydrogenate at 50–100 psi (3.5–7 bar) H₂ pressure at RT for 12–24 h.
-
Workup: Filter through Celite. Neutralize carefully with NaHCO₃ (keep cool to avoid base-catalyzed epimerization).[1]
-
Expected Outcome: High cis diastereoselectivity (>90:10 dr).
Module 2: The Thermodynamic Route (trans-Selectivity)
Primary Method: Conjugate Addition (e.g., Paroxetine Route) or Equilibration.
The Mechanism (Why it favors trans)
Direct hydrogenation rarely yields trans-3,4-piperidines because the trans arrangement often forces one substituent into an axial position in the transition state, which is kinetically disfavored. To get trans, you must either:
-
Equilibrate: Use thermodynamic control to push the substituents into the diequatorial conformation (if possible).
-
Stepwise Construction: Use a Michael addition to an
-unsaturated system where the nucleophile attacks from the less hindered face (anti-parallel attack).
FAQ: "Hydrogenation failed to give trans. What now?"
Q: Can I isomerize my cis product to trans?
A: Only if one of the stereocenters is epimerizable (e.g.,
-
Protocol: Reflux the cis-isomer in EtOH with NaOEt (1.0 eq) for 4–12 hours. This drives the system to the thermodynamic minimum (usually diequatorial trans).
-
Limitation: If both C3 and C4 are alkyl groups, they will not epimerize under standard conditions. You must use a different synthetic route (see below).
Q: What is the "Paroxetine Strategy"? A: This is the industry standard for trans-3,4-disubstituted piperidines.[1] Instead of reducing a pyridine, you perform a conjugate addition to an unsaturated lactam or ester.
-
Key Step: Reaction of a 4-aryl cuprate with a 3-carboxyl-unsaturated piperidone.[1] The steric bulk forces the incoming aryl group trans to the carboxyl group.
Visualization: Decision Tree for Method Selection
Caption: Workflow for selecting the correct synthetic strategy based on required stereochemistry and substrate properties.
Module 3: Advanced Troubleshooting & Optimization
Solvent & Catalyst Matrix
Use this table to optimize your reaction conditions if standard protocols fail.[1]
| Variable | Recommendation | Technical Rationale |
| Solvent: Acetic Acid | Highly Recommended for cis | Protonates pyridine, preventing catalyst poisoning; promotes suprafacial addition.[1] |
| Solvent: Methanol | Use with Caution | Can lead to acetal formation or partial epimerization if not strictly controlled. |
| Catalyst: PtO₂ | Best for cis | High activity at low pressure; minimizes side reactions.[1] |
| Catalyst: Rh/C | Alternative for cis | Good for avoiding hydrogenolysis of halogens (Cl, Br) on the ring. |
| Catalyst: Pd(OH)₂ | Avoid for Halogens | Aggressive; will strip halogens and benzyl protecting groups.[1] |
Mechanistic Insight: The "Anchor Effect"
When synthesizing 3,4-disubstituted piperidines via hydrogenation, the group at C3 is critical.
Caption: The "Anchor Effect" where a polar C3 substituent directs hydrogenation to the same face, yielding cis-selectivity.[1]
References
-
Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine.
- Source: N
-
URL:[Link]
-
Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control.
-
Catalytic hydrogenation of substituted pyridines with PtO2 c
-
Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines.
-
Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applic
Technical Support Center: Purification of (3R,4R)-3-(Boc-amino)-4-methylpiperidine
[1]
Topic: Removal of impurities (stereoisomers, metal residues, and synthetic byproducts) from crude (3R,4R)-3-(Boc-amino)-4-methylpiperidine. Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1][2] Context: This molecule is a critical chiral scaffold, most notably serving as the piperidine core for JAK inhibitors like Tofacitinib (CP-690,550) .[1][2]
Core Purification Logic & Workflow
The purification of this compound presents a unique challenge: the cis-trans diastereoselectivity .[1] Synthetic routes (e.g., hydrogenation of pyridines or reductive amination) often yield a mixture of the desired cis-(3R,4R) isomer and the undesired trans impurities.[1][2]
Standard silica chromatography is often insufficient for separating these diastereomers efficiently at scale.[1] Crystallization-induced diastereomer resolution (typically of the amine salt) is the industry standard for achieving >99% de/ee.[1][2]
Purification Decision Matrix
Caption: Logical workflow for determining whether to purify via direct crystallization or salt-based resolution.
Troubleshooting Guides
Module A: Removing Diastereomers (Cis vs. Trans)
Issue: The crude material contains significant levels of the trans-isomer (3R,4S) or enantiomeric impurities.[1][2] Root Cause: Non-selective hydrogenation or incomplete resolution during the synthesis of the piperidine core.[1]
Protocol 1: The L-Tartrate Resolution (Gold Standard)
If your Boc-protected material has low diastereomeric purity (<90% de), direct crystallization often fails .[1][2] The most robust method involves deprotecting to the amine and resolving with L-tartaric acid, as established in Tofacitinib process chemistry.[2]
-
Deprotection: Dissolve crude in MeOH. Add HCl (4M in dioxane) to remove Boc.[1][2] Isolate the amine hydrochloride.[1]
-
Free Basing: Neutralize with NaOH, extract into CH2Cl2, and concentrate to oil.
-
Salt Formation:
-
Dissolve the free amine (1.0 eq) in Methanol (10 volumes) .
-
Add L-Tartaric Acid (1.0 eq) dissolved in Methanol/Water (9:1).
-
Heat to 60°C until dissolved.
-
-
Crystallization: Cool slowly to 0-5°C. The (3R,4R)-amine L-tartrate salt crystallizes, while the trans-isomer remains in the mother liquor.[1]
-
Validation: Filter and check chiral HPLC. If de < 99%, recrystallize the salt from EtOH/H2O.[2]
-
Re-protection: Free base the purified salt and react with Boc2O to regain the target molecule.[1]
Protocol 2: Direct Crystallization of Boc-Amine
Applicable only if crude purity is already moderate (>90%).[1][2]
| Parameter | Recommendation |
| Solvent System | Hexane / Ethyl Acetate (10:1) or Heptane / MTBE .[1] |
| Method | Dissolve crude in minimum hot EtOAc. Add Hexane dropwise until cloudy.[1][3] Cool to -20°C. |
| Seed Crystals | Essential.[1] If the product oils out, scratch the glass or add a seed crystal from a pure batch.[2] |
Module B: Removing Chemical Impurities
Issue: Product is colored (grey/brown) or contains synthetic byproducts.
1. Palladium/Platinum Residues (Black Specks/Grey Color)
Cause: Hydrogenation catalysts (Pd/C, PtO2) used to reduce the pyridine ring or remove Benzyl groups.[1][2]
-
Solution: Do not rely on filtration alone.[1]
2. N-Benzyl Impurities
Cause: Incomplete debenzylation (if N-benzyl-4-methyl-3-aminopiperidine was the precursor).[1]
-
Detection: Check LCMS for M+90 mass shift.[1]
-
Removal: These are difficult to separate by crystallization.[1][3]
3. Di-Boc Byproducts
Cause: Excess Boc2O usage leads to N(Boc)2 species.[1][2]
-
Removal:
-
Di-Boc species are significantly more lipophilic.[1]
-
Wash: Dissolve crude in Et2O.[1] Wash with cold 0.5M citric acid.[1] The Mono-Boc amine will protonate and stay in the aqueous phase (if pH < 4), while Di-Boc stays in organics.[1][2] ( Note: Be careful, Boc is acid labile; keep cold and brief).[1][2]
-
Alternatively, use column chromatography: Di-Boc elutes much earlier than Mono-Boc.[1]
-
Frequently Asked Questions (FAQ)
Q: My product is coming out as a thick oil, not a solid. What should I do? A: This is common for Boc-protected piperidines.[1][5]
-
Solvent Trap: You likely have residual solvent (DCM/Rotovap).[1][2] Dry under high vacuum for 12 hours.
-
Trituration: Add cold n-Pentane or Hexane to the oil and sonicate.[1] This often forces the solid to crash out.[1]
-
Seeding: If you lack seed crystals, dip a glass rod in the oil, let it air dry/freeze, and rub it against the flask wall to induce nucleation.[1][2]
Q: Can I use Silica Chromatography instead of crystallization? A: Yes, but it is less effective for diastereomers.[1][2]
-
Mobile Phase: Use DCM:MeOH:NH4OH (90:10:1) .[1][2] The ammonia is critical to prevent tailing of the amine.[1]
-
Warning: Silica is slightly acidic.[1] Ensure you use basified silica or add 1% Triethylamine to the eluent to prevent Boc deprotection on the column.[1][2]
Q: Why is the melting point lower than the literature value (121-125°C)? A: A depressed melting point usually indicates the presence of the trans-isomer or solvent inclusion.[1]
-
If MP is sharp but low (e.g., 110°C): Likely a specific crystal polymorph or solvate.[1][2]
-
If MP is broad (e.g., 105-118°C): Impurity presence.[1][2] Perform the L-Tartrate resolution (Module A).
Q: Is the Boc group stable during the salt formation step? A: No. You cannot form a tartrate salt of the Boc-protected amine effectively because the Boc group reduces the basicity of the nitrogen, and the acid might cleave the Boc.[2]
-
Correct Order: Deprotect -> Form Salt (Purify) -> Free Base -> Re-protect.[1]
Analytical Data Reference
| Attribute | Specification for High Purity | Method |
| Appearance | White to off-white crystalline solid | Visual |
| 1H NMR | Distinct doublet for 4-Methyl (approx 0.9-1.0 ppm).[1][6] No benzyl aromatic signals.[1] | 400 MHz DMSO-d6 |
| Chiral Purity | > 99.0% ee/de | Chiral HPLC (Chiralpak AD-H or IC) |
| Mass Spec | [M+H]+ = 215.17 (Calc for C11H22N2O2) | ESI+ |
| Residual Pd | < 20 ppm | ICP-MS |
References
-
Tofacitinib Process Chemistry (Pfizer): Ragan, J. A., et al. "Process Development of the JAK Inhibitor CP-690,550."[1][2] Organic Process Research & Development, 2010, 14(5), 1147–1157.[1][2] Describes the synthesis of the 3-amino-4-methylpiperidine core and the use of L-tartaric acid for resolution.
-
Tartrate Resolution Mechanisms: Confirmed usage of L-tartaric acid for resolving 3-aminopiperidine derivatives.[1] [1][2]
-
Boc-Amino Acid Crystallization: General protocols for crystallizing oily Boc-amines using non-polar solvents (Hexane/Cyclohexane).[1] [1][2]
Sources
- 1. renyi.hu [renyi.hu]
- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Binary Mixtures of Meloxicam and L-Tartaric Acid for Oral Bioavailability Modulation of Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]
- 6. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Amine Protection Strategies for 3-Amino-4-methylpiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice on selecting and utilizing alternative protecting groups to the commonly used tert-butyloxycarbonyl (Boc) group for 3-amino-4-methylpiperidine. The unique structural characteristics of this substrate can present challenges, and this resource is designed to help you navigate them effectively.
Troubleshooting Guide: Common Issues with Amine Protection
This section addresses specific problems you may encounter during the protection and deprotection of 3-amino-4-methylpiperidine.
Q1: I am observing low yields during the Boc protection of 3-amino-4-methylpiperidine. What could be the cause and how can I improve it?
A1: Low yields in Boc protection of this specific substrate are often due to a combination of steric hindrance from the methyl group at the 4-position and the secondary nature of the piperidine nitrogen. Here are some potential causes and troubleshooting steps:
-
Insufficient Reactivity of the Boc Source: While di-tert-butyl dicarbonate (Boc₂O) is the most common reagent, its reactivity may be insufficient for this sterically hindered amine.
-
Solution: Consider using a more reactive Boc-donating reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
-
-
Inadequate Base: The choice of base is critical. A weak base may not sufficiently deprotonate the amine, leading to a slow or incomplete reaction.
-
Solution: Employ a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with a stoichiometric amount of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
-
Solvent Effects: The reaction solvent can significantly influence the reaction rate.
-
Solution: Aprotic polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices. If solubility is an issue, consider using acetonitrile or N,N-dimethylformamide (DMF).
-
Q2: During the acidic deprotection of my Boc-protected 3-amino-4-methylpiperidine, I am seeing significant side product formation. What are these side products and how can I avoid them?
A2: The primary challenge during the acidic cleavage of the Boc group is the formation of tert-butyl cation, which can lead to unwanted side reactions.
-
Side Product Formation: The tert-butyl cation is an electrophile that can alkylate the newly deprotected amine or other nucleophilic sites in your molecule.
-
Solution: Use of Scavengers: To prevent these side reactions, it is crucial to use a cation scavenger in your deprotection cocktail.[1] Common scavengers include:
-
Triethylsilane (TES): Reacts with the tert-butyl cation to form the volatile isobutane and a stable silyl ether.
-
Thioanisole: Acts as a "soft" nucleophile to trap the carbocation.
-
1,3,5-Trimethoxybenzene: An electron-rich aromatic that can be alkylated by the carbocation. A typical deprotection condition would be trifluoroacetic acid (TFA) in DCM with TES as a scavenger.
-
Frequently Asked Questions (FAQs) on Alternative Protecting Groups
This section provides answers to common questions regarding the selection of alternative protecting groups to Boc for 3-amino-4-methylpiperidine.
Q1: Why would I need an alternative to the Boc protecting group for 3-amino-4-methylpiperidine?
A1: The need for an alternative to the Boc group arises from the concept of orthogonality in chemical synthesis.[2][3][4] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others that are stable to those specific deprotection conditions.[2][3] For instance, if your synthetic route requires the presence of other acid-labile groups, using an acid-cleavable Boc group for the piperidine nitrogen would lead to their unintended removal.[5] In such cases, a protecting group that is cleaved under different conditions (e.g., basic or hydrogenolysis) is necessary.
Q2: What are the most common orthogonal protecting groups to Boc, and what are their key features?
A2: The two most common orthogonal protecting groups to Boc are the Carboxybenzyl (Cbz) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
-
Carboxybenzyl (Cbz or Z) Group:
-
Introduction: Typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[6][7]
-
Stability: Stable to both acidic and basic conditions.[8][9]
-
Cleavage: Removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[6][8] This makes it orthogonal to the acid-labile Boc group.[2]
-
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group:
Q3: Are there other, less common, alternative protecting groups I should consider?
A3: Yes, the Allyloxycarbonyl (Alloc) group is another valuable option, particularly when orthogonality to both acid- and base-labile groups is required.
-
Allyloxycarbonyl (Alloc) Group:
-
Introduction: Can be introduced using allyl chloroformate.
-
Stability: Stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[15][16]
-
Cleavage: Removed under neutral conditions using a palladium(0) catalyst and a scavenger, such as phenylsilane.[15][17] This unique cleavage condition makes it orthogonal to many other protecting groups.[15]
-
Comparative Summary of Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Boc₂O, Boc-ON | Strong Acid (e.g., TFA)[18][19] | Fmoc, Cbz, Alloc |
| Carboxybenzyl | Cbz, Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd)[6][8] | Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu[5][10][11][] | Mild Base (e.g., Piperidine)[10][13][14] | Boc, Cbz, Alloc |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0) catalyst and scavenger[15][17] | Boc, Fmoc |
Experimental Protocols
Protocol 1: Cbz Protection of 3-Amino-4-methylpiperidine
This protocol describes a general procedure for the introduction of the Cbz protecting group.[6][8][20][21][22]
-
Dissolution: Dissolve 3-amino-4-methylpiperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water.
-
Base Addition: Add a base, such as sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. If a biphasic system was used, separate the organic layer. If a single solvent was used, perform a liquid-liquid extraction.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Fmoc Protection of 3-Amino-4-methylpiperidine
This protocol outlines a general procedure for the introduction of the Fmoc protecting group.[5][10][11][]
-
Dissolution: Dissolve 3-amino-4-methylpiperidine (1.0 equivalent) in a mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Fmoc-OSu: Add N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product via column chromatography.
Protocol 3: Alloc Deprotection
This protocol describes a standard method for the removal of the Alloc protecting group.[15][23][24]
-
Dissolution: Dissolve the Alloc-protected 3-amino-4-methylpiperidine derivative (1.0 equivalent) in an anhydrous, degassed solvent like DCM or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add a scavenger, such as phenylsilane (PhSiH₃, 10 equivalents).
-
Catalyst Addition: Add the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents).
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 1-2 hours.
-
Work-up: Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the product by column chromatography.
Visualizing Protecting Group Strategies
Orthogonal Protecting Group Strategy
Caption: Cleavage conditions for common amine protecting groups.
References
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved February 12, 2026, from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved February 12, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 12, 2026, from [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
-
American Chemical Society. (2021, April 26). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved February 12, 2026, from [Link]
-
Infoscience. (n.d.). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved February 12, 2026, from [Link]
-
PubMed. (2001). Selective cleavage of Cbz-protected amines. Retrieved February 12, 2026, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved February 12, 2026, from [Link]
-
UvA-DARE (Digital Academic Repository). (1995). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (2001). Selective Cleavage of Cbz-Protected Amines. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved February 12, 2026, from [Link]
-
Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved February 12, 2026, from [Link]
-
Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved February 12, 2026, from [Link]
-
Chemistry Letters. (2010, February 6). An Excellent Method for Cbz-protection of Amines. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved February 12, 2026, from [Link]
-
Oxford Academic. (2010). An Excellent Method for Cbz-protection of Amines. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved February 12, 2026, from [Link]
-
Kocienski, P. J. (n.d.). Protecting Groups. Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2025, August 6). Protecting Groups in Solid-Phase Organic Synthesis. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved February 12, 2026, from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 12, 2026, from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
- 13. chempep.com [chempep.com]
- 14. acs.org [acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 17. Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation [infoscience.epfl.ch]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. BOC Protection and Deprotection [bzchemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. biotage.com [biotage.com]
- 24. biotage.com [biotage.com]
Challenges in scaling up chiral piperidine synthesis
Welcome to the technical support center for the synthesis of chiral piperidines. As a Senior Application Scientist, I've designed this guide to serve as a practical resource for researchers, chemists, and process development professionals. Chiral piperidines are among the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, making their efficient, stereocontrolled synthesis a critical endeavor in drug development.[1][2]
Scaling a synthesis from the bench to the pilot plant or beyond is rarely a linear process. A reaction that performs beautifully on a milligram scale can present unexpected challenges—such as loss of stereocontrol, purification bottlenecks, and safety hazards—when conducted on a multi-kilogram scale. This guide is structured in a question-and-answer format to directly address the common issues you may encounter, providing not just solutions but also the underlying scientific principles to empower your decision-making.
Part 1: Troubleshooting Stereocontrol on Scale
Maintaining high enantiomeric or diastereomeric excess (e.e. or d.r.) is arguably the most critical challenge during the scale-up of chiral piperidine synthesis. A drop in stereoselectivity can render a synthetic route economically unviable.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation of a substituted pyridine derivative showed >99% e.e. on a 1-gram scale, but this dropped to 85% e.e. on a 100-gram scale. What's happening?
A: This is a classic scale-up problem, and the loss of enantioselectivity often points to issues with mass and heat transfer, which become significant in larger reactors. Several factors could be at play:
-
Inefficient Mixing: Inadequate agitation in large reactors can create localized concentration gradients of your substrate, hydrogen, and catalyst.[3] This disrupts the delicate kinetics of the catalytic cycle, where the substrate must coordinate to the chiral catalyst in a specific orientation to achieve high stereoselectivity. Non-homogeneity can favor achiral background reactions or alternative catalytic pathways, leading to a drop in e.e.
-
Temperature Fluctuations: Asymmetric hydrogenations are often highly exothermic and temperature-sensitive.[3] Poor heat dissipation in a large vessel can lead to "hot spots," which can alter the equilibrium between diastereomeric transition states, directly eroding enantioselectivity.[4]
-
Hydrogen Mass Transfer: The rate at which hydrogen dissolves from the gas phase into the liquid phase (mass transfer) can become the rate-limiting step on a larger scale. If the catalyst is "starved" of hydrogen, it can lead to side reactions, catalyst degradation, or the formation of partially hydrogenated, achiral intermediates that poison the catalyst.[5]
Troubleshooting Protocol:
-
Reactor & Agitation Review: Ensure the reactor geometry, impeller type (e.g., pitched-blade turbine, Rushton turbine), and agitation speed are appropriate for ensuring good gas-liquid mixing and solids suspension (if using a heterogeneous catalyst).
-
Controlled Reagent Addition: For highly exothermic reactions, consider adding the substrate solution slowly (semi-batch) to a solution of the catalyst under hydrogen pressure. This allows the cooling system to manage the heat output effectively.[3] For some systems, transitioning to a continuous flow process can offer superior control over temperature and mixing.[6][7]
-
Hydrogen Delivery: Verify that the hydrogen sparging system and headspace pressure are sufficient for the increased volume. Monitor the hydrogen uptake rate to ensure it aligns with reaction kinetics and is not limited by mass transfer.
Q2: I'm attempting a dynamic kinetic resolution (DKR) of an N-Boc-2-substituted piperidine, and the selectivity has decreased upon scale-up. Why would this process be so sensitive?
A: Dynamic kinetic resolutions are elegant but complex processes that rely on two competing rates: the rate of racemization of the starting material and the rate of the enantioselective reaction.[8] For a successful DKR, the rate of racemization must be significantly faster than the rate of the chiral reaction.
On scale-up, any factor that disrupts this delicate balance can harm selectivity.
-
Temperature Gradients: As with asymmetric hydrogenations, poor heat control can disproportionately affect the rates of racemization and reaction, leading to a mismatch.
-
Base/Reagent Homogeneity: Many DKRs, such as those involving lithiated intermediates, require a strong base.[9] If the base is not dispersed efficiently and quickly, localized areas of high concentration can cause undesired side reactions or decomposition before the chiral ligand can effectively control the stereochemistry.
Workflow for Troubleshooting Loss of Stereoselectivity
Below is a generalized workflow to diagnose and resolve issues with stereocontrol during scale-up.
Caption: A decision-making workflow for troubleshooting stereocontrol issues.
Part 2: Purification and Isolation Challenges
Successfully synthesizing your chiral piperidine is only half the battle. Isolating the desired stereoisomer in high purity on a large scale presents its own set of hurdles.
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of diastereomers that were easily separable by standard silica gel chromatography at the lab scale. Now, on a multi-kilogram scale, the separation is inefficient and requires vast amounts of solvent. What are my options?
A: This is a very common bottleneck. Large-scale silica gel chromatography is often economically and environmentally unsustainable. You should explore alternative purification strategies:
-
Diastereoselective Crystallization: This is often the most scalable and cost-effective method. The strategy involves forming a salt with a chiral resolving agent to create diastereomers that may have significantly different solubilities, allowing one to crystallize selectively. This requires screening various resolving agents (e.g., tartaric acid, mandelic acid derivatives) and solvents.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations.[10] It uses supercritical CO2 as the primary mobile phase, which is inexpensive, non-toxic, and easy to remove post-purification.[11][12] SFC offers faster separations and reduces organic solvent consumption by 70-90% compared to HPLC, significantly simplifying downstream workup.[11] The principles of scaling up from an analytical SFC method to a preparative one are well-established.[13][14]
-
Kinetic Resolution: If applicable, a late-stage kinetic resolution can be employed where one diastereomer reacts away faster than the other, leaving the desired, unreacted diastereomer in high purity.[15][16] This is particularly useful if the undesired diastereomer can be easily removed.
Q2: The basic nitrogen of my piperidine product is causing severe tailing on my chromatography column, leading to poor separation and low recovery. How can I fix this?
A: The basic piperidine nitrogen interacts strongly with acidic silanol groups on the surface of standard silica gel, causing the observed peak tailing.[17]
Solutions:
-
Mobile Phase Additives: Add a small amount of a basic modifier, like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), to your mobile phase.[17] This competitively binds to the active silanol sites, preventing your product from sticking and resulting in much sharper, more symmetrical peaks.
-
Use Deactivated Stationary Phases: Employ base-deactivated silica columns, which are specifically treated to minimize surface silanol activity. These are commercially available and designed for purifying basic compounds.[17]
-
Temporary N-Protection: If feasible, temporarily protect the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl). This removes the basicity, leading to ideal chromatographic behavior. The protecting group can then be removed in a final step.
Data Summary: Comparison of Chiral Purification Techniques
| Technique | Scalability | Solvent Consumption | Throughput | Key Advantage | Key Disadvantage |
| Chiral HPLC | Moderate | Very High | Low-Moderate | Widely applicable | High cost, solvent waste, slow |
| Supercritical Fluid Chromatography (SFC) | High | Very Low | High | Fast, green, cost-effective solvent | Higher initial equipment cost |
| Diastereoselective Crystallization | Very High | Moderate | High (Batch) | Most cost-effective at large scale | Requires extensive screening, not always successful |
| Kinetic Resolution | High | Low-Moderate | Moderate | Can be integrated into synthesis | Sacrifices 50% of material (theoretically) |
Part 3: Catalyst and Process Safety
The choice of catalyst and the management of process safety are paramount when moving to scale. What was a minor concern on the bench can become a major hazard in a large reactor.
Frequently Asked Questions (FAQs)
Q1: My homogeneous iridium catalyst, which was fantastic on the bench, is now a major headache for metal removal. How can I meet the strict <10 ppm metal limits for my API?
A: Removing trace metals from homogeneous catalysis is a significant process chemistry challenge. Here’s a hierarchy of strategies:
-
Switch to a Heterogeneous Catalyst: The best solution is to avoid the problem. Screen for a heterogeneous catalyst (e.g., a supported version of your catalyst on carbon or silica) during early development. This allows for simple filtration to remove the catalyst.
-
Catalyst Precipitation/Extraction: Modify the workup to precipitate the metal catalyst, often by changing solvents or pH, followed by filtration. Alternatively, acidic or basic aqueous washes can sometimes extract the charged metal complex.
-
Metal Scavengers: Use silica-based or polymer-based scavengers functionalized with ligands that have a high affinity for your metal (e.g., thiols, amines, phosphines). These are added to the product solution, stirred, and then filtered off, taking the metal with them. This is highly effective but adds cost.
Q2: Are there specific safety hazards associated with piperidine and its synthesis that I need to be aware of during scale-up?
A: Yes, piperidine itself and many reagents used in its synthesis pose significant hazards that are amplified at scale.
-
Piperidine Toxicity & Corrosivity: Piperidine is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[18][19] All transfers should be done in a well-ventilated area (e.g., fume hood or walk-in hood) using personal protective equipment (PPE), including resistant gloves, chemical splash goggles, and a face shield.[19][20]
-
Flammability: Piperidine is a highly flammable liquid.[21] Its vapors are heavier than air and can accumulate, forming explosive mixtures.[18][19] All equipment must be properly grounded and bonded to prevent static discharge, and only explosion-proof electrical equipment should be used.[20]
-
Exothermic Reactions: As mentioned, hydrogenations can be highly exothermic. Other reactions, such as those involving strong bases (e.g., n-BuLi, s-BuLi for lithiation) or reactive intermediates, can also generate significant heat. A thorough process safety review, including reaction calorimetry, is essential to understand the thermal profile and ensure adequate cooling capacity is in place to prevent a thermal runaway.
-
Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air over a wide concentration range. Robust engineering controls, including proper ventilation, leak detection, and pressure relief systems, are mandatory for large-scale hydrogenations.
Process Safety Workflow
Caption: A workflow for ensuring process safety during scale-up.
Appendix: Example Protocol
General Protocol for Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is a general example and must be adapted and optimized for specific substrates and scales. A thorough safety review must be conducted prior to execution.
-
Reactor Preparation: An appropriately sized, pressure-rated hydrogenation reactor is rendered inert by purging with nitrogen. All equipment must be properly grounded.[20]
-
Catalyst Loading: Under a nitrogen atmosphere, the chiral Iridium catalyst (e.g., [Ir(COD)Cl]2) and the chiral ligand (e.g., a derivative of SEGPHOS or MeO-BIPHEP) are charged to the reactor, followed by the anhydrous, degassed solvent (e.g., methanol or THF).
-
Activation (if required): The mixture is stirred under a nitrogen atmosphere for the specified activation time.
-
Substrate Addition: The substituted pyridinium salt substrate is dissolved in degassed solvent and transferred to the reactor via cannula or a charging port under a positive pressure of nitrogen.
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the optimized hydrogen pressure (e.g., 50-100 bar). The reaction is stirred at the optimized temperature, and hydrogen uptake is monitored.
-
Reaction Monitoring: The reaction is monitored by taking samples at regular intervals (via a safe sampling system) and analyzing them by HPLC or GC for conversion and e.e.
-
Work-up: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered (if necessary) to remove any heterogeneous material. The solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup, which may include extraction, crystallization, or further purification.
References
- Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
- Technical Support Center: Scaling Up the Synthesis of Chiral Piperidines. Benchchem.
- Scaling-Up in Supercritical Fluid Chrom
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
- Supercritical Fluid Chiral Separ
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
- Stereocontrolled synthesis of substituted chiral piperidines via one-pot asymmetric 6π-azaelectrocycliz
- PIPERIDINE FOR SYNTHESIS. Loba Chemie.
- Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. PMC.
- Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
- Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions. Organic & Biomolecular Chemistry.
- Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers.
- Asymmetric reactions_synthesis.
- Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. PubMed.
- Efficient Asymmetric Hydrogenation of Pyridines.
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
- Asymmetric Synthesis of Chiral Piperidine Compounds: Applic
- A Modular Approach to Trisubstituted Chiral Piperidines. PubMed.
- Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.
- Enantioselective synthesis. Wikipedia.
- Key Concepts in Stereoselective Synthesis.
- Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions.
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.
- Safety D
- Safety D
- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- Asymmetric Partial Reductions of Pyridines. PubMed.
- NTf-Zincke imine intermediates as a general strategy for stereoenriched N-(a-chiral)piperidine synthesis and the role of potassium metabisulfite. ACS Fall 2025.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- One Step Purification of Piperine Directly from Piper nigrum L. by High Performance Centrifugal Partition Chromatography.
- A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acyl
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
- Organocatalytic Asymmetric Michael–Michael Cascade for the Construction of Highly Functionalized N-Fused Piperidinoindoline Deriv
- Overriding Stereochemical Outcomes in Cyclase Phase Total Synthesis: Enantioselective Synthesis of Habiterpenol and Dasyscyphin.
- Dynamic Thermodynamic and Dynamic Kinetic Resolution of 2-Lithiopyrrolidines. Journal of the American Chemical Society.
- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
Sources
- 1. NTf-Zincke imine intermediates as a general strategy for stereoenriched N-(a-chiral)piperidine synthesis and the role of potassium metabisulfite - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 6. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. pharmtech.com [pharmtech.com]
- 13. waters.com [waters.com]
- 14. Scaling-Up in Supercritical Fluid Chromatography | AIChE [aiche.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. carlroth.com [carlroth.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. chemos.de [chemos.de]
- 21. lobachemie.com [lobachemie.com]
Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and critical side reaction in Solid-Phase Peptide Synthesis (SPPS): the formation of diketopiperazine (DKP). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your synthetic strategy.
Understanding Diketopiperazine Formation: FAQs
This section addresses the fundamental questions surrounding DKP formation, providing the foundational knowledge needed to tackle this common issue.
Q1: What is diketopiperazine (DKP) and why is it a significant problem in SPPS?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct, particularly during the early stages of SPPS. This side reaction occurs through an intramolecular cyclization of the N-terminal dipeptide, which results in the cleavage of the peptide from the resin support.[1][2][3] The formation of DKP is problematic as it significantly reduces the yield of the desired full-length peptide and introduces a difficult-to-remove impurity, complicating the purification process. In a scenario known as "traceless" DKP formation, the C-terminal dipeptide is cleaved from the resin and washed away, leading to a lower yield without a corresponding impurity peak in the final crude product analysis, making it challenging to diagnose.[2][3]
Q2: What are the primary factors that promote DKP formation?
A2: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides with a proline residue at the second position (from the C-terminus) are exceptionally prone to DKP formation.[2][4][5] The unique cyclic structure of proline favors the cis-amide bond conformation necessary for cyclization.[2][5] Other amino acids that increase susceptibility include glycine and other secondary amino acids like sarcosine.[2][5]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, most commonly 20% piperidine in DMF, are a known catalyst for DKP formation due to the increased nucleophilicity of the N-terminal amine.[2][6][7]
-
Resin Type: The choice of resin plays a crucial role. Resins like Wang resin, which link the peptide via an ester bond, are more susceptible to DKP formation and subsequent cleavage of the dipeptide from the support.[2][3]
-
Temperature: Elevated temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.[2][6][8]
-
Solvent: The solvent can influence the rate of DKP formation. Studies have shown that self-deprotection and subsequent DKP formation can be more rapid in solvents like DMSO and DMF compared to NMP and ACN.[3][9]
The Mechanism of Diketopiperazine Formation
The formation of DKP is an intramolecular aminolysis reaction. After the N-terminal protecting group (e.g., Fmoc) of the second amino acid is removed, the resulting free amine can attack the ester linkage of the first amino acid to the resin. This forms a stable six-membered ring, the diketopiperazine, and cleaves the dipeptide from the solid support.
Caption: Mechanism of Diketopiperazine Formation on Solid Support.
Troubleshooting Guide
This section is designed to help you diagnose and resolve issues related to DKP formation during your experiments.
Issue 1: Unexpectedly low peptide yield, especially with proline-containing sequences.
-
Possible Cause: "Traceless" DKP formation, where the dipeptide has cleaved from the resin and been washed away during synthesis.[2][3]
-
Solution:
-
Analyze the washings: Collect the piperidine and wash solutions after the deprotection of the second amino acid and analyze them by mass spectrometry to confirm the presence of the DKP.
-
Change the resin: Switch to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, which is known to suppress DKP formation.[2][4][5]
-
Optimize Deprotection: The standard 20% piperidine/DMF is likely too harsh for this sequence. Switch to a milder deprotection cocktail such as 2% DBU/5% piperazine in NMP.[1][10]
-
Issue 2: A significant impurity peak is observed in the crude HPLC profile with a mass corresponding to the DKP of the first two amino acids.
-
Possible Cause: DKP formation has occurred, but the cyclic dipeptide is soluble in the cleavage cocktail and is present in your crude product.
-
Solution:
-
Confirm the impurity: Isolate the peak and confirm its identity by mass spectrometry and, if possible, NMR.
-
Implement preventative measures: For the next synthesis of this peptide, implement the preventative strategies outlined in the "Preventive Protocols" section below.
-
Use a Dipeptide Building Block: If the problem persists even with optimized deprotection, consider synthesizing the problematic dipeptide segment separately and coupling it as a single unit. This bypasses the vulnerable dipeptide-on-resin stage.[4][7]
-
Propensity of Amino Acid Pairs to Form DKP
The following table summarizes the relative risk of DKP formation for different dipeptide sequences at the C-terminus. This is a general guide, and the actual extent of DKP formation can be influenced by other factors.
| Amino Acid 1 (C-terminal) | Amino Acid 2 | Relative Risk of DKP Formation |
| Any | Pro | Very High[2][4][5] |
| Any | Gly | High[2][5] |
| Any | Sarcosine | High[2] |
| L-amino acid | D-amino acid | High[5] |
| Bulky (e.g., Val, Ile) | Any | Moderate |
| Any | Aromatic (e.g., Phe, Tyr) | Moderate[11] |
| Any | Charged/Polar (e.g., Gln, Glu, Lys, Ser) | Moderate to High[11] |
Preventive Protocols
Proactively avoiding DKP formation is the most effective strategy. This section provides detailed protocols to minimize this side reaction.
Protocol 1: Standard SPPS Protocol (Susceptible to DKP Formation)
This protocol outlines a standard procedure that is prone to DKP formation and can be used as a baseline for comparison.
-
Resin and First Amino Acid Coupling:
-
Swell Wang resin (1 g, 1.0 mmol/g) in DMF (10 mL) for 30 minutes.
-
In a separate vessel, dissolve Fmoc-AA1-OH (4 mmol), HOBt (4 mmol), and DIC (4 mmol) in DMF (10 mL).
-
Add the amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).[2]
-
-
Second Amino Acid Coupling:
-
Couple the second amino acid (Fmoc-AA2-OH) using the same procedure as in step 1.
-
-
Fmoc Deprotection of Second Amino Acid:
-
Perform the Fmoc deprotection as described in step 2. This is the critical step where DKP formation is most likely to occur.
-
-
Cleavage and Analysis:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).
-
Analyze the crude product by HPLC and mass spectrometry.
-
Protocol 2: Optimized Protocol to Minimize DKP Formation
This protocol incorporates modifications to suppress DKP formation.
-
Resin and First Amino Acid Coupling:
-
Follow steps 1 from Protocol 1, but preferably use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[2][12]
-
Loading on 2-CTC Resin: Swell 2-CTC resin (1 g, 1.2 mmol/g) in dry DCM (10 mL) for 30 minutes. In a separate flask, dissolve Fmoc-AA1-OH (1.2 mmol) in dry DCM (10 mL). Add DIPEA (2.4 mmol) to the amino acid solution and add the mixture to the resin. Shake for 1 hour. To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).[13]
-
-
Fmoc Deprotection (Optimized Conditions):
-
Second Amino Acid Coupling:
-
Follow step 3 from Protocol 1.
-
-
Cleavage and Analysis:
-
Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.
-
Workflow for Selecting a DKP Prevention Strategy
The following diagram outlines a decision-making process for choosing the most appropriate strategy to avoid DKP formation based on the peptide sequence.
Caption: Decision tree for DKP prevention strategy.
By understanding the mechanisms of diketopiperazine formation and implementing these targeted troubleshooting and preventative strategies, you can significantly improve the yield and purity of your synthetic peptides.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sci-net.xyz [sci-net.xyz]
- 10. scribd.com [scribd.com]
- 11. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptideweb.com [peptideweb.com]
- 14. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Comparative 1H NMR Profiling: Stereochemical Validation of (3R,4R)-3-(Boc-amino)-4-methylpiperidine
[1]
Executive Summary
This guide provides a technical comparison of NMR acquisition strategies for (3R,4R)-3-(Boc-amino)-4-methylpiperidine , a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib).[1]
The analysis of this molecule presents two distinct challenges often misinterpreted by non-specialists:
-
Rotameric Broadening: The tert-butoxycarbonyl (Boc) protecting group induces restricted rotation, leading to split or broadened signals in standard solvents (CDCl₃) at room temperature.
-
Stereochemical Ambiguity: Distinguishing the desired cis-(3R,4R) isomer from the thermodynamically stable trans-(3R,4S) impurity requires precise resolution of vicinal coupling constants (
), which are often obscured by rotamers.
This document compares the Standard Protocol (CDCl₃, 298 K) against the Optimized Protocol (DMSO-d₆, 353 K) and establishes the definitive coupling criteria for stereochemical validation.
Strategic Protocol Comparison
The choice of solvent and temperature is not merely about solubility; it is the primary variable controlling the spectral resolution required to calculate coupling constants.
Comparison of Acquisition Conditions
| Feature | Method A: Standard (Not Recommended) | Method B: Optimized (Recommended) |
| Solvent | Chloroform-d (CDCl₃) | DMSO-d₆ |
| Temperature | 25°C (298 K) | 80°C (353 K) |
| Boc-Group Dynamics | Slow exchange (Restricted rotation) | Fast exchange (Coalescence) |
| Spectral Appearance | Broad, doubled peaks (Rotamers) | Sharp, well-defined singlets/multiplets |
| Stereo-Determination | Impossible (Couplings obscured) | High Precision ( |
| Throughput | High (Easy prep) | Medium (Requires VT setup) |
Technical Insight: The Rotamer Trap
In Method A, the N-C(O) bond of the Boc group possesses partial double-bond character. At 298 K, the interconversion barrier between syn and anti rotamers is high enough that the NMR timescale "sees" two distinct species. This results in peak doubling (approx. 1:1 or 2:1 ratio), which inexperienced chemists often mistake for chemical impurities. Method B uses thermal energy to overcome this rotational barrier , coalescing the signals into a single, sharp average, permitting accurate integration and coupling analysis.
Workflow Visualization
Figure 1: Decision matrix for NMR acquisition parameters. Path B is required for accurate stereochemical assignment.
Stereochemical Validation (Cis vs. Trans)
Once the spectrum is sharpened (Method B), the core objective is to confirm the (3R,4R) configuration.
The Mechanism: Karplus Relationship
The relative stereochemistry is determined by the scalar coupling constant (
-
Trans-isomer ((3R,4S) or (3S,4R)): The substituents (Amino and Methyl) prefer a diequatorial orientation to minimize 1,3-diaxial strain.[1] This places the H3 and H4 protons in a diaxial relationship (dihedral angle
). -
Cis-isomer ((3R,4R) - Target): One substituent is equatorial, and the other is axial.[1] The H3 and H4 protons adopt an axial-equatorial relationship (dihedral angle
).
Comparative Data: Diagnostic Signals
| Parameter | Target: Cis (3R,4R) | Impurity: Trans (3R,4S) |
| Geometry (H3-H4) | Axial-Equatorial | Axial-Axial (Diaxial) |
| Dihedral Angle ( | ~60° | ~180° |
| Small (3 – 5 Hz) | Large (10 – 12 Hz) | |
| H3 Signal Shape | Narrow Multiplet / Broad Singlet | Wide Multiplet (dt or td) |
| Methyl Signal | Doublet (0.8 - 0.9 ppm) | Doublet (0.9 - 1.0 ppm) |
Stereochemistry Decision Tree
Figure 2: Logical framework for assigning stereochemistry based on vicinal coupling constants.
Detailed Experimental Protocol
To ensure reproducibility and valid data for regulatory filing or publication, follow this specific workflow.
Materials
-
Compound: this compound (approx. 5-10 mg).[1]
-
Solvent: DMSO-d₆ (99.9% D).
-
Instrument: 400 MHz NMR (or higher).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d₆.
-
Ensure the solution is homogeneous; filter if particulates are visible.
-
-
Instrument Setup (Variable Temperature):
-
Insert sample and lock/shim at room temperature initially.
-
Set the probe temperature to 353 K (80°C) .
-
Critical: Allow 10–15 minutes for thermal equilibration to prevent convection currents which broaden lines.
-
Re-shim the magnet at the elevated temperature (Z1 and Z2 shims are usually sufficient).
-
-
Acquisition:
-
Pulse sequence: Standard proton (zg30 or equivalent).
-
Number of scans (NS): 16 or 32.
-
Relaxation delay (D1):
seconds (crucial for accurate integration of the amide proton).
-
-
Processing & Analysis:
-
Apodization: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is preferred over automatic for the amide region.
-
Target Analysis: Locate the H3 proton (typically
3.5–3.8 ppm range). Determine the peak width at half-height ( ) or explicitly measure if resolved.-
If
Hz Cis (3R,4R) . -
If
Hz Trans .
-
-
References
-
Pfizer Inc. (2010). Process for the preparation of 3-aminopiperidine derivatives.[1][2] US Patent 7,767,816. (Describes the synthesis and characterization of Tofacitinib intermediates).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on Variable Temperature NMR and Rotamer analysis). [1]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard reference for Karplus relationships and coupling constants in cyclohexane/piperidine systems). [1]
-
BenchChem. (2025).[4] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. (General guide on diaxial vs. axial-equatorial coupling).
A Comparative Guide to the Spectroscopic Characterization of (3R,4R)-3-(Boc-amino)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidines and the Imperative of Rigorous Characterization
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile conformational anchor. When substituted with multiple chiral centers, such as in (3R,4R)-3-(Boc-amino)-4-methylpiperidine, the precise control and confirmation of stereochemistry become paramount. The specific three-dimensional arrangement of the amino and methyl groups dictates the molecule's interaction with biological targets, making diastereomeric and enantiomeric purity critical for efficacy and safety.
This guide provides an in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and quality control of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a framework for robust, self-validating characterization. This multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is indispensable for any researcher working with complex chiral molecules.
Molecular Overview and Characterization Strategy
The primary goal is to confirm the molecular structure, including the connectivity of the atoms and, most critically, the trans relative stereochemistry of the substituents at the C3 and C4 positions. Our analytical workflow is designed to provide orthogonal data points that, when combined, leave no ambiguity.
Caption: A logical workflow for the comprehensive spectroscopic characterization of a chiral molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and 2D NMR experiments are essential for confirming connectivity and, crucially, stereochemistry.
Expertise in Action: Why Stereochemistry is Revealed by ¹H NMR
The key to confirming the (3R,4R) trans configuration lies in the coupling constant (³J) between the protons at C3 (H3) and C4 (H4). In a stable chair conformation, which piperidine rings preferentially adopt, a trans relationship between substituents at C3 and C4 places the corresponding protons in a diaxial or diequatorial orientation. A large coupling constant (typically 8-12 Hz) is indicative of a diaxial relationship, providing strong evidence for the trans stereochemistry.[1] Conversely, a cis configuration would result in an axial-equatorial relationship with a much smaller coupling constant (typically 2-5 Hz).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a good first choice as it is aprotic and dissolves many organic compounds.
-
Instrument Setup: Use a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex multiplets in the piperidine ring.
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |
| NH -Boc | ~4.5-5.0 | Broad singlet | - |
| CH -3 (axial) | ~3.5-3.8 | Multiplet | ³JH3a,H4a ≈ 8-12 Hz |
| Piperidine Ring CH₂ | ~2.5-3.2 and ~1.5-1.9 | Multiplets | - |
| CH -4 (axial) | ~1.8-2.1 | Multiplet | ³JH4a,CH3 ≈ 6-7 Hz |
| Boc-(C(CH ₃)₃) | ~1.45 | Singlet | - |
| C4-CH ₃ | ~0.9-1.0 | Doublet | ³JCH3,H4a ≈ 6-7 Hz |
Note: Exact chemical shifts can vary based on solvent and concentration.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon atom.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C =O (Boc) | ~155 |
| C (CH₃)₃ (Boc) | ~79-80 |
| C -3 | ~50-55 |
| Piperidine Ring C H₂ | ~40-50 and ~30-35 |
| C -4 | ~35-40 |
| C(C H₃)₃ (Boc) | ~28.5 |
| C4-C H₃ | ~15-20 |
Advanced NMR: 2D Techniques (COSY & HSQC)
To unambiguously assign all signals, 2D NMR is employed.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings. A cross-peak between H3 and H4 would confirm their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is essential for confirming the molecular weight of the target compound and, with high-resolution instruments, its elemental formula.
Expertise in Action: Choosing the Right Ionization Technique
Electrospray Ionization (ESI) is the preferred method for this molecule.[2] It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[2] This provides a clear and immediate confirmation of the molecular weight. The basic nitrogen of the piperidine ring is readily protonated, making it highly suitable for positive-ion mode ESI.[2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample directly into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Acquisition: Acquire data in positive ion mode, scanning a mass range centered around the expected m/z of the [M+H]⁺ ion.
Expected MS Data
-
Molecular Formula: C₁₁H₂₂N₂O₂
-
Exact Mass (Monoisotopic): 214.1681
-
Expected HRMS Result ([M+H]⁺): m/z 214.1754 (Calculated for [C₁₁H₂₃N₂O₂]⁺)
-
Common Fragments: Loss of the Boc group or isobutylene can lead to fragments at m/z 115.1230 ([M+H - Boc]⁺) and m/z 57.0704 ([C₄H₉]⁺).[3]
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
IR spectroscopy provides a fast and simple method to confirm the presence of key functional groups, complementing the data from NMR and MS.
Expertise in Action: Interpreting Carbamate Signals
The Boc (tert-butoxycarbonyl) protecting group has several characteristic vibrational modes. The most prominent are the N-H stretch and the strong carbonyl (C=O) stretch. The position of these bands confirms the presence and chemical environment of the carbamate functional group.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.
Expected IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Carbamate) | 3300 - 3400 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Carbamate) | 1680 - 1710 | Strong |
| N-H Bend (Amide II) | 1510 - 1540 | Medium |
| C-O Stretch (Carbamate) | 1160 - 1180 | Strong |
Comparative Analysis: Differentiating from the (3S,4R)-cis-Isomer
A crucial aspect of quality control is ensuring the sample is not contaminated with other diastereomers. The primary spectroscopic handle to differentiate the (3R,4R)-trans isomer from a potential (3S,4R)-cis isomer is ¹H NMR.
| Spectroscopic Feature | (3R,4R)-trans-Isomer | (3S,4R)-cis-Isomer (Predicted) | Rationale for Difference |
| ³JH3,H4 Coupling | ~8-12 Hz | ~2-5 Hz | The trans isomer allows for a diaxial H3-H4 relationship (large coupling), while the cis isomer forces an axial-equatorial relationship (small coupling).[1] |
| Chemical Shift of C4-CH₃ | Typically more upfield | Potentially more downfield | The axial/equatorial orientation of the methyl group in the dominant chair conformation will influence its electronic environment and thus its chemical shift. |
MS and IR would be identical for both diastereomers, highlighting the indispensable role of NMR in stereochemical confirmation.
Conclusion
The rigorous characterization of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While MS and IR provide rapid confirmation of molecular weight and functional groups, only NMR, particularly the analysis of proton coupling constants, can definitively establish the critical trans stereochemistry.[5][6] This comprehensive analytical package ensures the identity, purity, and stereochemical integrity of the molecule, providing the confidence necessary for its application in research and drug development.
References
-
Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC. (2015). National Institutes of Health. [Link]
-
Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC. National Institutes of Health. [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (2018). National Institutes of Health. [Link]
-
Khanna, R. K., & Moore, M. H. (1999). Carbamic Acid: Molecular Structure and IR Spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Sources
- 1. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
Comparative study of synthetic routes to chiral piperidines
Executive Summary: The Piperidine Challenge[1]
The chiral piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, serving as the core scaffold for blockbuster drugs like Tofacitinib (JAK inhibitor), Paroxetine (SSRI), and Niraparib (PARP inhibitor). While classical resolution of racemates remains common, it is atom-inefficient (max 50% yield).
This guide compares the three dominant modern synthetic methodologies for accessing enantiopure piperidines:
-
Asymmetric Hydrogenation (AH): The industrial workhorse for de novo ring construction.
-
Biocatalysis (IREDs): The highly selective "green" alternative for specific stereocenters.
-
C-H Functionalization: The emerging precision tool for late-stage diversification.
Method A: Iridium-Catalyzed Asymmetric Hydrogenation (The Industrial Standard)
Strategic Overview
Direct asymmetric hydrogenation of pyridines is thermodynamically favorable but kinetically challenging due to the high resonance energy of the aromatic ring and the tendency of the basic nitrogen to poison metal catalysts. The breakthrough solution, pioneered by Zhou and Charette , involves activating the pyridine (via N-acylation or protonation) to break aromaticity and prevent catalyst inhibition.
Mechanistic Pathway
The mechanism relies on an outer-sphere hydride transfer. The iridium catalyst does not coordinate the nitrogen directly (which would kill activity); instead, it transfers a hydride to the activated pyridinium species.
Figure 1: Mechanistic flow of Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Note the critical activation step to prevent catalyst poisoning.
Detailed Experimental Protocol
Target: Synthesis of (S)-2-phenylpiperidine via Zhou’s Method [1].
Reagents:
-
Substrate: 2-Phenylpyridine (0.25 mmol)
-
Catalyst: [{Ir(cod)Cl}2] (1.0 mol %)[1]
-
Ligand: (R)-SynPhos (2.2 mol %)[1]
-
Activator: Benzyl bromide (BnBr) or Trichloroisocyanuric acid (TCCA) (generates HCl in situ)
-
Solvent: Toluene/CH₂Cl₂ (1:1)
-
Gas: Hydrogen (H₂)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, mix [{Ir(cod)Cl}2] (1.7 mg) and (R)-SynPhos (3.5 mg) in 1.0 mL of degassed Toluene/CH₂Cl₂ (1:1). Stir at room temperature for 20 minutes to form the active cationic Ir-complex.
-
Substrate Activation: Add the activator (e.g., TCCA, 0.1 equiv) to the pyridine substrate solution. Note: TCCA reacts with trace water or alcohols to release HCl/HOCl, forming the pyridinium chloride in situ without requiring isolation of hygroscopic salts.
-
Hydrogenation: Transfer the catalyst mixture via syringe into a stainless steel autoclave containing the activated substrate.
-
Pressurization: Charge the autoclave with H₂ to 600 psi (40 bar) .
-
Reaction: Stir at 25–30 °C for 24 hours .
-
Workup: Carefully vent H₂. Add saturated aqueous Na₂CO₃ to neutralize the salt and liberate the free amine. Extract with CH₂Cl₂ (3x).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Critical Control Point: The H₂ pressure is non-negotiable. Pressures <30 bar often result in incomplete conversion due to the stability of the partially reduced tetrahydropyridine intermediate.
Method B: Biocatalytic Imine Reduction (The Green Challenger)
Strategic Overview
For substrates with complex functional groups that might not survive high-pressure hydrogenation (e.g., halides, nitro groups), Imine Reductases (IREDs) offer a mild alternative. Unlike chemical catalysts, IREDs operate at ambient pressure and temperature, often achieving >99% ee through a lock-and-key mechanism.
Mechanistic Pathway
IREDs utilize NADPH as a cofactor.[2] An acidic residue (Asp or Tyr) in the active site protonates the imine nitrogen, facilitating hydride transfer from NADPH to the iminium carbon.
Figure 2: Biocatalytic cycle of Imine Reductase (IRED). The cofactor recycling system (GDH) is essential for process economics.
General Protocol (Cascade Reaction)
Target: Synthesis of chiral piperidines from keto-acids [2].
-
Buffer Prep: Potassium phosphate buffer (100 mM, pH 7.0) containing NADP+ (0.5 mM).
-
Cofactor Recycling: Add Glucose Dehydrogenase (GDH) and Glucose (1.5 equiv) to regenerate NADPH.
-
Enzyme Loading: Add purified IRED (e.g., from Streptomyces) and, if starting from open-chain precursors, Carboxylic Acid Reductase (CAR) and Transaminase (TA).
-
Reaction: Incubate at 30 °C with orbital shaking (180 rpm) for 24 hours.
-
Workup: Basify to pH 10 with NaOH, extract with MTBE.
Method C: Mn-Catalyzed C-H Oxidation (Late-Stage Functionalization)
Strategic Overview
This is a "precision tool" rather than a construction method. Recently evolved Manganese catalysts (e.g., White group, 2025 ChemRxiv [3]) allow for the site-selective oxidation of existing piperidine rings. This is invaluable for generating metabolites or diversifying a lead compound without re-synthesizing the whole molecule.
-
Mechanism: Radical rebound.[3][4] A high-valent Mn(V)-oxo species abstracts a hydrogen atom from the
-position (adjacent to Nitrogen), followed by rapid hydroxyl rebound. -
Key Advantage: Can introduce chirality into a simplified achiral piperidine precursor.
Comparative Performance Metrics
| Metric | Method A: Ir-Catalyzed AH | Method B: Biocatalysis (IRED) | Method C: Mn-Catalyzed C-H Ox |
| Primary Utility | De novo synthesis from Pyridines | Stereospecific reduction of Imines | Late-stage functionalization |
| Enantioselectivity (ee) | 90–99% (Ligand dependent) | >99% (Enzyme dependent) | 90–98% (Catalyst dependent) |
| Scalability | High (kg to ton scale) | Moderate (requires fermentation) | Low to Medium (g scale) |
| Atom Economy | Excellent (Add H₂ only) | Good (Water byproduct) | Moderate (Oxidant waste) |
| Reaction Conditions | Harsh (600 psi H₂, acidic) | Mild (pH 7, 30°C) | Mild (0°C, H₂O₂ oxidant) |
| Substrate Scope | Broad (2-substituted pyridines) | Narrower (Steric limitations) | Specific (N-protected rings) |
| Cost Driver | Iridium & Chiral Ligand | Enzyme Engineering & Cofactor | Specialized Mn-Catalyst |
Decision Matrix: Selecting the Right Route
Figure 3: Strategic decision tree for selecting the optimal synthetic route based on substrate stability and structural needs.
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source: Zhou, Y.-G. et al., Angew. Chem. Int. Ed. (2012).[1][3]
-
One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines using IRED Biocatalysts. Source: France, S. et al., ACS Catalysis (2016).
-
General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation. Source: White, M.C. et al., ChemRxiv (2025).
-
Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ. Source: Zhou, Y.-G., Organic Letters (2017).
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition in Mn-catalyzed C-H oxidation. Reaction mechanism and origin of selectivity from a DFT perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of (3R,4R)-3-(Boc-amino)-4-methylpiperidine
As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can integrate our compounds into your research safely and effectively. This guide provides a detailed, authoritative framework for the proper disposal of (3R,4R)-3-(Boc-amino)-4-methylpiperidine, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity within your laboratory.
Principle of Chemical Responsibility: Beyond the Reaction
This compound is a piperidine derivative. The piperidine ring system is common in pharmaceutical development, but it also warrants careful handling due to its potential biological activity and the hazards associated with amine compounds. The tert-butyloxycarbonyl (Boc) protecting group modifies its reactivity and physical properties, but does not render it inert. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce bioactive compounds into aquatic ecosystems, potentially causing long-term adverse effects. Furthermore, this compound and its containers must be treated as hazardous waste to ensure compliance with local, regional, and national environmental regulations.
Hazard Assessment & Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This is a cornerstone of the Occupational Safety and Health Administration (OSHA) Laboratory Standard.
-
Primary Hazards: Based on Safety Data Sheets (SDS) for structurally similar compounds, this compound is expected to cause skin and serious eye irritation.
-
Potential Hazards: While the toxicological properties have not been fully investigated, it may be harmful if swallowed or inhaled. It is crucial to avoid dust formation and ensure adequate ventilation during handling.
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Given its irritant properties and structural class, this compound must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound, particularly during disposal and spill cleanup operations.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust particles which can cause serious eye irritation. |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact, which can lead to irritation. Proper glove removal technique is critical to avoid cross-contamination. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust formation is likely, use a NIOSH-approved respirator. | Minimizes the risk of inhaling airborne particles, which may be harmful. |
Standard Operating Procedure for Waste Disposal
The mandated disposal route for this compound is through a licensed chemical destruction plant, typically via controlled incineration. Discharging to sewer systems or contaminating waterways is strictly forbidden.
-
Identify Waste Stream: Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves, disposable labware).
-
Select Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid. Do not use metal containers for amine-based compounds. The container must be in good condition, free of leaks or residues on the exterior.
-
Combine Compatible Wastes Only: Do not mix this waste with incompatible materials such as strong acids or oxidizing agents. The Boc group is acid-labile and can be cleaved by strong acids, leading to the release of carbon dioxide gas and isobutylene, which could pressurize the container.
-
Attach Hazardous Waste Tag: Affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department to the container as soon as the first drop of waste is added.
-
Complete Information: Clearly write the full chemical name, "this compound," and list all other components of the waste mixture with their approximate percentages. Ensure the accumulation start date is recorded.
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Limits: A partially filled container can remain in the SAA for up to one year. However, once a container is full, it must be moved to the central accumulation area within three days.
-
Contact EHS: When the waste container is full or ready for pickup, contact your institution's EHS office.
-
Professional Handling: EHS will coordinate with a licensed hazardous waste contractor for transportation and final disposal at an approved facility. This ensures the waste is handled in compliance with all EPA and Department of Transportation (DOT) regulations.
Caption: Routine Disposal Workflow for Chemical Waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is critical to mitigating risk.
-
Evacuate and Secure: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Remove all sources of ignition.
-
Don PPE: Before attempting cleanup, don the full PPE outlined in Section 3.
-
Containment:
-
For Solid Spills: Gently sweep up the material to avoid creating dust. Use a dustpan and brush designated for chemical waste.
-
For Liquid Spills (if dissolved): Cover the spill with an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.
-
-
Collection: Carefully scoop the swept-up solid or the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and plenty of water, collecting the cleaning materials as hazardous waste.
-
Disposal: Seal, label, and dispose of the spill cleanup waste container following the protocol in Section 4.
Caption: Decision Tree for Chemical Spill Response.
These steps should be taken immediately while seeking professional medical attention. Always show the Safety Data Sheet (SDS) to the attending physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
By adhering to these detailed procedures, you ensure not only the safety of your laboratory personnel but also your institution's compliance with environmental regulations, reinforcing a culture of trust and scientific excellence.
References
-
Carl ROTH. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of (3R,4R)-3-(Boc-amino)-4-methylpiperidine
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. Among these, (3R,4R)-3-(Boc-amino)-4-methylpiperidine, a substituted piperidine derivative, presents a unique set of handling and safety considerations. The tert-butyloxycarbonyl (Boc) protecting group, while integral for synthetic strategies, can influence the compound's physical and chemical properties, thus dictating specific safety protocols.[1][2][3] This guide provides a comprehensive framework for researchers and scientists to manage this compound with the highest degree of safety and operational integrity.
Hazard Profile and Risk Assessment
Substituted piperidines can exhibit a range of toxicological properties, and the presence of the Boc-amino group introduces specific considerations.[8] Based on aggregated data for similar compounds, researchers should anticipate the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[4][5][7] Prolonged or repeated contact may lead to redness, itching, and inflammation.[9]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.[4][5][6][7] Direct contact can result in pain and redness.[9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[4][5][7][9]
-
Acute Toxicity: Some related compounds are harmful if swallowed, in contact with skin, or if inhaled.[4]
The causality behind these hazards lies in the chemical nature of piperidine derivatives, which can be basic and reactive. The Boc protecting group is generally stable under neutral and basic conditions but can be cleaved by strong acids, releasing the free amine which may have different reactivity and toxicity profiles.[10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical, evidence-based decision to ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[12] | To prevent skin contact and potential irritation or absorption. Gloves should be inspected before use and disposed of properly after handling the compound.[13] |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[8][14] A face shield should be worn in situations with a higher risk of splashes.[15] | To protect against accidental splashes that could cause serious eye damage. Contact lenses should not be worn when handling this chemical.[8] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To protect the skin and clothing from contamination. All protective clothing should be clean and put on before work.[15] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[16][17][18] If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges may be necessary.[13] | To minimize the inhalation of potentially irritating particles.[6] |
Step-by-Step Handling and Storage Protocols
Adherence to a meticulous handling and storage protocol is fundamental to maintaining a safe laboratory environment.
Operational Plan: From Receipt to Use
-
Receiving and Unpacking: Upon receipt, visually inspect the container for any damage. Wear appropriate PPE during unpacking.
-
Working Environment: All handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[16][17][18]
-
Weighing and Transfer: When weighing, use a balance inside the fume hood or in a ventilated enclosure. Avoid generating dust.[13][16][17] Use non-sparking tools for transfers.[17]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[12][19] Contaminated clothing should be removed immediately and laundered before reuse.[18] Do not eat, drink, or smoke in the handling area.[12][18]
Storage Plan: Ensuring Chemical Stability and Safety
-
Container: Keep the container tightly closed to prevent contamination and potential degradation.[16][17][18]
-
Location: Store in a cool, dry, and well-ventilated area.[16][17][18]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids. The Boc group is acid-labile.[10][11]
Emergency Procedures: A Self-Validating System for Safety
Preparedness is key to mitigating the impact of any laboratory incident.
Spill Response Workflow
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. capotchem.com [capotchem.com]
- 14. carlroth.com [carlroth.com]
- 15. nj.gov [nj.gov]
- 16. peptide.com [peptide.com]
- 17. echemi.com [echemi.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
